4-Bromo-2,3-dimethyl-6-nitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2,3-dimethyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVCCUUPIZPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379131 | |
| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108485-13-8 | |
| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical properties of 4-Bromo-2,3-dimethyl-6-nitroaniline
An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-2,3-dimethyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating methyl groups, an electron-withdrawing nitro group, and a bromine atom, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its spectroscopic characteristics. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs to provide a robust predictive framework for its behavior and characterization.
Molecular Structure and Physicochemical Properties
This compound possesses a benzene ring substituted with five different functional groups. The spatial arrangement and electronic nature of these substituents dictate its chemical behavior.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 4-Bromo-2-methyl-6-nitroaniline | 4-Bromo-2-nitroaniline |
| CAS Number | 108485-13-8[1][2] | 77811-44-0[3][4] | 875-51-4[5][6][7] |
| Molecular Formula | C₈H₉BrN₂O₂[4] | C₇H₇BrN₂O₂[4] | C₆H₅BrN₂O₂[6][8] |
| Molecular Weight | 245.08 g/mol | 231.05 g/mol [4] | 217.02 g/mol [6][8] |
| Appearance | Orange solid[9] | Orange solid[10] | Orange solid[7] |
| Melting Point | 152 °C[9] | Not available | 110-113 °C[6] |
| Boiling Point | Not available | Not available | 308.7±22.0 °C (Predicted)[6][7] |
| Solubility | Expected to be soluble in common organic solvents like Chloroform, DMSO, and Methanol.[7] | Not available | Soluble in Chloroform, DMSO, Methanol.[7] |
The introduction of the additional methyl group in this compound compared to its 2-methyl analog likely contributes to the higher melting point due to increased molecular weight and potentially more ordered crystal packing.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2,3-dimethylaniline: bromination followed by nitration. The amino group is a strong activating group and is ortho-, para-directing. To achieve the desired regioselectivity, protection of the amino group as an acetamide is a common strategy to moderate its activating effect and to introduce steric hindrance that can influence the position of subsequent electrophilic substitution.[12]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of similar compounds.[14]
Step 1: Acetylation of 2,3-Dimethylaniline
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (0.1 mol) in glacial acetic acid (50 mL).
-
Slowly add acetic anhydride (0.12 mol) to the solution.
-
Heat the reaction mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield N-(2,3-dimethylphenyl)acetamide.
Step 2: Bromination of N-(2,3-Dimethylphenyl)acetamide
-
Dissolve the N-(2,3-dimethylphenyl)acetamide (0.08 mol) in glacial acetic acid (100 mL) in a 250 mL three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a thermometer.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add a solution of bromine (0.08 mol) in glacial acetic acid (20 mL) from the dropping funnel while maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 300 mL of cold water.
-
Collect the precipitate by filtration, wash with a dilute solution of sodium bisulfite to remove excess bromine, then with water, and dry to obtain N-(4-bromo-2,3-dimethylphenyl)acetamide.
Step 3: Nitration and Hydrolysis
-
To a 250 mL flask, add concentrated sulfuric acid (50 mL) and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add the N-(4-bromo-2,3-dimethylphenyl)acetamide (0.05 mol) in small portions with stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.06 mol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0 and 5 °C.
-
After the addition, stir the mixture at this temperature for 1 hour and then let it stand at room temperature for another 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (300 g).
-
The resulting solid is the nitrated acetanilide. To hydrolyze it, add water (100 mL) and concentrated hydrochloric acid (50 mL) and heat the mixture to reflux for 3 hours.[14][15]
-
Cool the solution and neutralize it with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the orange solid, wash it thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, its spectroscopic properties can be reliably predicted based on the analysis of structurally related aromatic amines and nitro compounds.[16][17][18][19]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the methyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Aromatic-H | ~7.5-8.0 | Singlet | The single aromatic proton is deshielded by the adjacent nitro group and the bromine atom. |
| NH₂ | ~5.0-6.0 | Broad Singlet | The amine protons are typically broad and their chemical shift is concentration-dependent. The signal may disappear upon D₂O exchange.[16] |
| Methyl-H (C2) | ~2.3-2.5 | Singlet | The methyl group at the C2 position is adjacent to the amino group. |
| Methyl-H (C3) | ~2.2-2.4 | Singlet | The methyl group at the C3 position is adjacent to the other methyl group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-NH₂ | ~140-145 | The carbon attached to the electron-donating amino group. |
| C-NO₂ | ~145-150 | The carbon attached to the electron-withdrawing nitro group. |
| C-Br | ~110-115 | The carbon attached to the bromine atom. |
| Aromatic C-H | ~120-130 | The aromatic carbon bearing a hydrogen atom. |
| C-CH₃ (C2) | ~130-135 | The carbon attached to the methyl group at the C2 position. |
| C-CH₃ (C3) | ~125-130 | The carbon attached to the methyl group at the C3 position. |
| Methyl Carbons | ~15-20 | The carbons of the two methyl groups. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H, C-H, N-O, and C-Br bonds.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300-3500[16][19] | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch (methyl) | 2850-2960 | Medium |
| N-O Stretch (asymmetric) | 1500-1550 | Strong |
| N-O Stretch (symmetric) | 1300-1350 | Strong |
| C-N Stretch | 1200-1350[16] | Medium |
| C-Br Stretch | 500-600 | Medium to Strong |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. The predicted molecular weight is 245.08 g/mol for the C₈H₉⁷⁹BrN₂O₂ isotopologue.
Reactivity and Potential Applications
The reactivity of this compound is governed by its functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents such as Sn/HCl, H₂/Pd-C, or sodium dithionite.[13] This transformation yields a substituted benzene-1,2-diamine derivative, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.
-
Reactions of the Amino Group: The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated or alkylated.
-
Nucleophilic Aromatic Substitution: The bromine atom can potentially be displaced by strong nucleophiles, although the presence of two electron-donating methyl groups may make this less favorable compared to analogs with more electron-withdrawing groups.
Caption: Key reactions of this compound.
The structural motifs present in this molecule are found in compounds with biological activity. For instance, substituted nitroanilines are key intermediates in the synthesis of various pharmaceuticals.[20][21] The closely related 4-bromo-2-methyl-6-nitroaniline is used in the development of CK2 inhibitors for treating metabolic syndrome and in creating novel telmisartan-glitazone hybrid analogs.[10] It is therefore plausible that this compound could serve as a valuable building block in the discovery of new therapeutic agents.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. However, based on the data for structurally similar compounds like 4-bromo-2-nitroaniline and p-nitroaniline, it should be handled with care.[1][5][22][23][24]
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][5][22][24]
-
May cause damage to organs through prolonged or repeated exposure.[22][23]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Store in a cool, dry, and dark place, under an inert atmosphere.[9]
Conclusion
This compound is a fascinating molecule with a rich potential for applications in organic synthesis and drug discovery. While specific experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a robust synthetic strategy, and expected analytical characterization based on sound chemical principles and data from closely related compounds. As research into novel therapeutics and materials continues, this compound and its derivatives are poised to be valuable tools for the discerning synthetic chemist.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 108485-13-8|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Bromo-2-methyl-6-nitroaniline | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
- 7. 4-Bromo-2-nitroaniline | 875-51-4 [amp.chemicalbook.com]
- 8. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 108485-13-8 [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]
- 12. azom.com [azom.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. homework.study.com [homework.study.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. nbinno.com [nbinno.com]
- 21. chemimpex.com [chemimpex.com]
- 22. bg.cpachem.com [bg.cpachem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 4-Bromo-2,3-dimethyl-6-nitroaniline (CAS: 108485-13-8)
Prepared by a Senior Application Scientist
Executive Overview
4-Bromo-2,3-dimethyl-6-nitroaniline is a substituted aniline derivative characterized by a unique arrangement of functional groups: a bromine atom, two methyl groups, and a nitro group, all decorating an aniline core. This specific substitution pattern imparts a distinct reactivity profile, making it a valuable and versatile intermediate in advanced organic synthesis. While not as widely documented as some common reagents, its structural motifs suggest significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, a proposed synthetic route based on established chemical principles, robust characterization methodologies, potential applications, and essential safety protocols.
Physicochemical and Structural Profile
The compound is an orange solid with a melting point of 152°C.[1] Its molecular structure is key to its utility, offering multiple reactive sites for further chemical modification.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 108485-13-8 | [2][3][4] |
| Molecular Formula | C₈H₉BrN₂O₂ | [5] |
| Molecular Weight | 245.07 g/mol | Calculated |
| IUPAC Name | This compound | [5] |
| Appearance | Orange solid | [1] |
| Melting Point | 152 °C | [1] |
| Canonical SMILES | CC1=C(C=C(C(=C1C)N)--INVALID-LINK--[O-])Br | [5] |
| Recommended Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |
Synthesis and Mechanistic Rationale
Retrosynthetic Analysis and Strategy
The target molecule can be logically synthesized from the precursor 2,3-dimethyl-6-nitroaniline . The directing effects of the substituents on the aniline ring are paramount in achieving the desired regioselectivity.
-
Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director.
-
Methyl Groups (-CH₃): Weakly activating groups and ortho, para-directors.
-
Nitro Group (-NO₂): A strong deactivating group and a meta-director.
In the 2,3-dimethyl-6-nitroaniline precursor, the C1 amino group is the dominant directing influence. It strongly activates the para-position (C4) and the ortho-positions (C2, C6). Both ortho-positions are already substituted. Therefore, electrophilic attack by a bromonium ion (Br⁺) is overwhelmingly directed to the open and activated C4 position, leading to the desired product with high selectivity.
Proposed Synthetic Workflow
The diagram below outlines a representative workflow for the synthesis, leveraging a copper-catalyzed oxidative bromination method, which has proven effective for similar aniline systems.
Caption: Proposed synthesis of the target compound via copper-catalyzed bromination.
Detailed Experimental Protocol
This protocol is adapted from methodologies proven effective for the regioselective bromination of substituted anilines. Researchers should perform initial small-scale trials to optimize reaction times and stoichiometry.
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethyl-6-nitroaniline (1.0 eq.).
-
Solvent and Catalyst Addition: Add acetonitrile (CH₃CN) and deionized water in a 2:1 ratio (e.g., 20 mL CH₃CN, 10 mL H₂O). The biphasic system facilitates the dissolution of both organic and inorganic reagents. Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~0.25 eq.) to the suspension.
-
Initial Stirring: Stir the mixture at room temperature (25°C) for 15 minutes to ensure proper suspension and coordination of the catalyst.
-
Cooling: Place the flask in an ice-water bath to cool the reaction mixture to approximately 5-10°C. This is critical to control the exothermic nature of the oxidation and bromination steps, minimizing side-product formation.
-
Reagent Addition: Add sodium bromide (NaBr, ~1.8 eq.) and sodium persulfate (Na₂S₂O₈, ~1.4 eq.) simultaneously and in three small portions over a period of 15-20 minutes. The portion-wise addition maintains a controlled concentration of the in situ generated electrophilic bromine species.
-
Reaction Monitoring: Allow the reaction to stir at low temperature for 2-4 hours, followed by stirring at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidant and bromine.
-
Isolation: The crude product often precipitates from the reaction mixture. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.[6]
Purification and Quality Control
Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compound, ensuring its suitability for downstream applications.
Post-Reaction Work-up and Purification Protocol
-
Recrystallization: The most common and effective method for purifying the crude solid. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be experimentally determined. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form high-purity crystals, which are then isolated by filtration.
-
Flash Column Chromatography: For challenging separations or to achieve very high purity (>99.5%), flash chromatography on silica gel can be employed.[7] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
Analytical Characterization Workflow
This workflow ensures the final product meets the required structural and purity specifications.
Caption: A standard workflow for the purification and analytical validation of the final product.
Standard Characterization Techniques
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic proton, the two methyl groups (which will be singlets), and the amine (-NH₂) protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of eight unique carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature of a monobrominated compound.[8]
-
FT-IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for N-H stretching of the amine group (~3300-3500 cm⁻¹) and asymmetric/symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹).
Applications in Research and Development
This compound is a valuable building block due to its trifunctional nature (amine, bromide, nitro group), allowing for selective and sequential chemical transformations.
-
Medicinal Chemistry: Its primary potential lies in drug discovery. Analogous structures, such as 4-Bromo-2-methyl-6-nitroaniline, are crucial intermediates in the synthesis of Casein Kinase 2 (CK2) inhibitors for cancer therapy and novel telmisartan-glitazone hybrids for treating metabolic syndrome.[9][10] The subject compound is an ideal scaffold for generating libraries of new chemical entities (NCEs) for screening against various biological targets.
-
Heterocyclic Synthesis: The ortho-nitroaniline moiety is a classic precursor for the synthesis of benzimidazoles and other fused heterocyclic systems, which are privileged structures in many pharmacologically active molecules.
-
Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.[11]
Safety, Handling, and Storage
While specific toxicological data for this compound is limited, data from closely related bromo-nitroanilines provide a strong basis for establishing safe handling procedures.[4]
GHS Hazard Profile
Table 2: Anticipated GHS Classification and Hazards
| Hazard Class | Category | Hazard Statement | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [2][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | [2][4] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled. | [2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [4][12][13] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [4][12][13] |
| Specific Target Organ Toxicity (STOT) | RE Cat. 2 | H373: May cause damage to organs through prolonged or repeated exposure. | [14][15] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]
-
Hygiene: Avoid breathing dust.[13] Wash hands and any exposed skin thoroughly after handling.[12][13] Do not eat, drink, or smoke in the laboratory.[15]
First Aid Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][14]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][15] For long-term stability, store under an inert atmosphere at 2-8°C.[1] The compound should be stored in a locked cabinet or an area with restricted access.[2][15]
-
Disposal: Dispose of contents and container to an approved chemical waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 108485-13-8) represents a strategically functionalized chemical intermediate with considerable potential for innovation in synthetic chemistry. Its well-defined reactivity, governed by the interplay of its amine, methyl, nitro, and bromo substituents, makes it an attractive starting point for constructing complex molecular architectures. This guide provides the foundational knowledge—from a proposed, mechanistically sound synthesis to detailed safety protocols—required for researchers to confidently and safely incorporate this versatile building block into their research and development programs.
References
- 1. This compound CAS#: 108485-13-8 [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sec.gov [sec.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. PubChemLite - this compound (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. 108485-13-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2,3-dimethyl-6-nitroaniline
This guide provides a comprehensive technical overview of 4-bromo-2,3-dimethyl-6-nitroaniline, a substituted nitroaniline of interest to researchers, scientists, and drug development professionals. The content herein delves into the molecule's structural characteristics, a plausible synthetic pathway with detailed protocols, and a thorough analysis of its expected spectroscopic signature. This document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a self-validating and authoritative resource.
Molecular Structure and Physicochemical Properties
This compound is an aromatic organic compound with the chemical formula C₈H₉BrN₂O₂. Its structure is characterized by a benzene ring substituted with a bromine atom, two methyl groups, a nitro group, and an aniline functional group. The strategic placement of these substituents dictates the molecule's electronic properties, reactivity, and potential applications.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 108485-13-8 | N/A |
| Molecular Formula | C₈H₉BrN₂O₂ | N/A |
| Molecular Weight | 259.08 g/mol | N/A |
| Predicted Melting Point | 152 °C | N/A |
| Appearance | Orange solid (predicted) | N/A |
The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro and bromo groups creates a unique electronic environment within the aromatic ring, influencing its reactivity in further chemical transformations.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound can be strategically designed as a multi-step process commencing from the readily available precursor, 2,3-dimethylaniline. The proposed synthetic route involves the protection of the highly activating amino group, followed by regioselective bromination and nitration, and concluding with deprotection to yield the target molecule. This approach is predicated on controlling the directing effects of the various substituents to achieve the desired isomer.
Overall Synthetic Workflow
Caption: A multi-step synthesis of this compound.
Step-by-Step Experimental Protocols
Part 1: Acetylation of 2,3-Dimethylaniline
-
Rationale: The amino group of aniline is a powerful activating group and is susceptible to oxidation under nitrating conditions. Acetylation to form an acetanilide moderates the activating effect and protects the amino group from oxidation, allowing for more controlled subsequent electrophilic aromatic substitution reactions.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in glacial acetic acid (3.0 eq).
-
To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture at reflux for 1 hour.
-
Allow the mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated N-(2,3-dimethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
-
Part 2: Bromination of N-(2,3-dimethylphenyl)acetamide
-
Rationale: The acetamido group is an ortho-, para-director. Due to steric hindrance from the adjacent methyl group at the 2-position, bromination is expected to occur predominantly at the para-position (C4). N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.
-
Procedure:
-
Dissolve the dried N-(2,3-dimethylphenyl)acetamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid N-(4-bromo-2,3-dimethylphenyl)acetamide by vacuum filtration, wash with water, and dry.
-
Part 3: Nitration of N-(4-bromo-2,3-dimethylphenyl)acetamide
-
Rationale: The directing effects of the substituents on the ring (acetamido, bromo, and two methyl groups) will influence the position of nitration. The powerful ortho-, para-directing acetamido group, in concert with the ortho-directing methyl groups, is expected to direct the incoming nitro group to the C6 position, which is ortho to the acetamido group and meta to the bromo group. A mixture of nitric and sulfuric acid is a standard nitrating agent.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add the dried N-(4-bromo-2,3-dimethylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the crude N-(4-bromo-2,3-dimethyl-6-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Part 4: Hydrolysis of N-(4-bromo-2,3-dimethyl-6-nitrophenyl)acetamide
-
Rationale: The final step is the deprotection of the amino group by hydrolysis of the amide linkage. This can be achieved under either acidic or basic conditions to yield the target this compound.
-
Procedure (Acidic Hydrolysis):
-
Suspend the dried N-(4-bromo-2,3-dimethyl-6-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the free amine.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic proton and the methyl and amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H (C5-H) | 7.5 - 7.8 | Singlet | 1H | This proton is deshielded by the adjacent electron-withdrawing nitro and bromo groups. |
| NH₂ | 5.0 - 6.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |
| Methyl-H (C2-CH₃) | 2.2 - 2.4 | Singlet | 3H | |
| Methyl-H (C3-CH₃) | 2.1 - 2.3 | Singlet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-NH₂ (C1) | 140 - 145 | |
| C-CH₃ (C2) | 125 - 130 | |
| C-CH₃ (C3) | 130 - 135 | |
| C-Br (C4) | 110 - 115 | |
| C-H (C5) | 120 - 125 | |
| C-NO₂ (C6) | 145 - 150 | |
| C2-CH₃ | 15 - 20 | |
| C3-CH₃ | 14 - 19 |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| N-H (Aniline) | 3300 - 3500 | Symmetric and Asymmetric Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Alkyl) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1550 - 1650 | Stretching |
| N-O (Nitro) | 1500 - 1550 and 1300 - 1370 | Asymmetric and Symmetric Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (258 and 260 amu) due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Key Fragmentation Patterns:
-
Loss of the nitro group (-NO₂) resulting in a fragment at [M-46]⁺.
-
Loss of a methyl group (-CH₃) resulting in a fragment at [M-15]⁺.
-
Cleavage of the C-Br bond, though less common as a primary fragmentation pathway.
-
Safety and Handling
This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.
-
Toxicology: While specific toxicological data for this compound is limited, related nitroaniline and brominated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1] They may cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a detailed overview of the molecular structure, synthesis, and predicted spectroscopic characteristics of this compound. The presented synthetic route is logical and based on established organic chemistry principles, offering a viable pathway for its preparation. The predicted spectroscopic data serves as a valuable reference for researchers aiming to synthesize and characterize this compound. As with all chemical syntheses, proper safety protocols must be strictly adhered to.
References
Spectroscopic Data for 4-Bromo-2,3-dimethyl-6-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethyl-6-nitroaniline is a substituted aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the aniline ring, featuring a bromine atom, two methyl groups, and a nitro group, imparts a unique set of electronic and steric properties that can influence its biological activity and chemical reactivity. Accurate structural elucidation of such molecules is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, leveraging established principles and comparative data from analogous structures to predict and interpret its spectral characteristics. As a self-validating system, this document will not only present predicted data but also explain the underlying principles and provide detailed protocols for data acquisition, empowering researchers to confidently characterize this and similar molecules.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound dictates its spectroscopic fingerprint. The presence of various functional groups—amine (-NH₂), nitro (-NO₂), methyl (-CH₃), and bromo (-Br)—on a benzene ring will give rise to characteristic signals in different spectroscopic techniques.
| Spectroscopic Technique | Key Predicted Features |
| ¹H NMR | A single aromatic proton signal, two distinct methyl proton signals, and a broad amine proton signal. |
| ¹³C NMR | Eight distinct carbon signals corresponding to the aromatic and methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, N-O stretching of the nitro group, C-H stretching, and aromatic C=C bending. |
| Mass Spectrometry | A distinct molecular ion peak with a characteristic M+2 isotope pattern due to the presence of bromine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms within a molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
The ¹H NMR spectrum of this compound is predicted to be relatively simple, with distinct signals for the aromatic, methyl, and amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.2 | Singlet | 1H | Ar-H (H-5) | The lone aromatic proton is deshielded by the adjacent electron-withdrawing nitro group and the bromine atom. |
| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration and solvent dependent. |
| ~2.4 - 2.6 | Singlet | 3H | Ar-CH₃ (at C-2) | The methyl group at C-2 is deshielded by the adjacent nitro group. |
| ~2.2 - 2.4 | Singlet | 3H | Ar-CH₃ (at C-3) | The methyl group at C-3 is less deshielded than the one at C-2. |
Comparative Analysis with 2,3-dimethyl-6-nitroaniline:
Experimental data for the closely related 2,3-dimethyl-6-nitroaniline shows aromatic protons at δ 6.45 (d, J=8.7 Hz, 1H) and 7.63 (d, J=9.0 Hz, 1H) in CDCl₃. The introduction of a bromine atom at the 4-position in our target molecule will remove one of these protons and is expected to further deshield the remaining aromatic proton, shifting it downfield. The methyl signals in 2,3-dimethyl-6-nitroaniline appear at δ 2.05 (s, 3H) and 2.20 (s, 3H). We can expect a similar pattern for this compound, with slight shifts due to the long-range effect of the bromine atom.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six aromatic carbons and two methyl carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 150 | C-NH₂ (C-1) | The carbon attached to the electron-donating amino group is shielded. |
| ~135 - 140 | C-NO₂ (C-6) | The carbon attached to the electron-withdrawing nitro group is deshielded. |
| ~130 - 135 | C-Br (C-4) | The carbon attached to the bromine atom is deshielded. |
| ~125 - 130 | C-H (C-5) | Aromatic CH carbon. |
| ~120 - 125 | C-CH₃ (C-2) | Aromatic quaternary carbon. |
| ~115 - 120 | C-CH₃ (C-3) | Aromatic quaternary carbon. |
| ~15 - 20 | -CH₃ (at C-2) | Methyl carbon. |
| ~10 - 15 | -CH₃ (at C-3) | Methyl carbon. |
Experimental Protocol for NMR Spectroscopy:
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube securely.
-
-
Instrumental Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a spectral width of approximately 240 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Workflow for NMR Data Acquisition and Analysis:
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum:
The IR spectrum of this compound will be characterized by several key absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3500 (doublet) | N-H stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Methyl (-CH₃) |
| 1500 - 1550 (strong) | Asymmetric N-O stretch | Nitro (-NO₂) |
| 1300 - 1370 (strong) | Symmetric N-O stretch | Nitro (-NO₂) |
| 1600 - 1640 | N-H bend | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 800 - 900 | C-H out-of-plane bend | Aromatic C-H |
| 500 - 600 | C-Br stretch | Bromo (-Br) |
Experimental Protocol for FTIR Spectroscopy (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty salt plate.
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI):
The EI mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Significance |
| 244/246 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a bromine atom.[4][5] |
| 229/231 | [M - CH₃]⁺ | Loss of a methyl group. |
| 198/200 | [M - NO₂]⁺ | Loss of the nitro group. |
| 183 | [M - NO₂ - CH₃]⁺ | Subsequent loss of a methyl group from the [M - NO₂]⁺ fragment. |
| 119 | [M - NO₂ - Br]⁺ | Loss of both the nitro group and the bromine atom. |
Experimental Protocol for Electron Ionization Mass Spectrometry:
-
Sample Introduction:
-
A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.
-
-
Ionization:
-
The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).[6]
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Fragmentation Pathway Diagram:
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a detailed framework for predicting, acquiring, and interpreting the spectroscopic data for this molecule. By understanding the influence of each functional group on the overall spectra and by following rigorous experimental protocols, researchers in drug development and other scientific fields can ensure the unambiguous identification and quality control of this and structurally related compounds, which is a critical step in advancing their research and development efforts.
References
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. jmchemsci.com [jmchemsci.com]
- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 6. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,3-dimethyl-6-nitroaniline
This guide provides a comprehensive overview of the known and predicted physical properties of 4-Bromo-2,3-dimethyl-6-nitroaniline, a substituted nitroaniline of interest to researchers and professionals in drug development and materials science. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes available information and provides a comparative analysis with related, more thoroughly characterized isomers. This approach offers valuable context and predictive insights for handling and utilizing this compound.
Introduction: The Significance of Substituted Nitroanilines
Nitroanilines are a critical class of organic compounds that serve as versatile precursors in the synthesis of pharmaceuticals, dyes, and specialized polymers.[1] The strategic placement of substituents on the aniline ring profoundly influences the molecule's physicochemical properties, including its reactivity, solubility, and biological activity. This compound, with its unique substitution pattern, presents a distinct profile of electronic and steric effects that are of interest for the development of novel chemical entities.
Core Physical and Chemical Identifiers
Precise identification is paramount for any chemical compound. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 108485-13-8 | [2][3] |
| Molecular Formula | C₈H₉BrN₂O₂ | [3][4] |
| Molecular Weight | 245.07 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CC1=C(C=C(C(=C1C)N)--INVALID-LINK--[O-])Br | [4] |
| InChI | InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 | [4] |
| InChIKey | XRYVCCUUPIZPMI-UHFFFAOYSA-N | [4] |
Experimentally Determined and Predicted Physical Properties
Direct experimental data for this compound is sparse. The following table includes the available experimental data alongside predicted values to provide a more complete picture of its physical characteristics.
| Property | Value | Type | Source |
| Melting Point | 152 °C | Experimental | [3] |
| Appearance | Orange solid | Predicted | - |
| XlogP | 3.0 | Predicted | [4] |
| Monoisotopic Mass | 243.98474 Da | Predicted | [4] |
Comparative Analysis with Isomers
To better understand the physical properties of this compound, a comparison with its isomers is highly instructive. The position of the methyl and nitro groups significantly impacts properties like melting point and polarity.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 108485-13-8 | C₈H₉BrN₂O₂ | 245.07 | 152[3] |
| 4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | C₇H₇BrN₂O₂ | 231.05 | Not available |
| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | 110-113[5][6] |
| 4-Bromo-3-nitroaniline | 53324-38-2 | C₆H₅BrN₂O₂ | 217.02 | Not available |
| 2-Bromo-4,6-dinitroaniline | Not available | C₆H₄BrN₃O₄ | 262.02 | Not available |
Proposed Synthesis and Characterization Workflow
While a specific, published synthesis route for this compound was not found during the literature search, a plausible synthetic pathway can be designed based on established organic chemistry principles. The following proposed workflow is based on the regioselective functionalization of an aromatic amine.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned starting from 2,3-dimethylaniline. The key steps would involve the protection of the highly activating amino group, followed by regioselective bromination and nitration. The directing effects of the substituents at each step are crucial for achieving the desired isomer.
Caption: Proposed synthesis workflow for this compound.
Causality Behind Experimental Choices:
-
Protection: The amino group of 2,3-dimethylaniline is strongly activating and ortho-, para-directing. To prevent polysubstitution and oxidation during subsequent electrophilic aromatic substitution reactions, it is first protected as an acetamide.[7]
-
Bromination: The acetamido group is a moderate ortho-, para-director. The position para to the acetamido group is sterically accessible, leading to the selective formation of 4-Bromo-2,3-dimethylacetanilide.
-
Nitration: The nitration of the brominated intermediate is directed by both the acetamido and the bromo substituents. The strong ortho-, para-directing acetamido group will favor substitution at the available ortho position, leading to the desired 6-nitro isomer.
-
Deprotection: The final step involves the hydrolysis of the acetamide to reveal the free amino group of the target compound.
Characterization Protocol
Once synthesized, a rigorous characterization is essential to confirm the identity and purity of the compound.
Caption: Logical workflow for the characterization of a newly synthesized compound.
Step-by-Step Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence and connectivity of all protons and carbons in the molecule. The spectra of related compounds can serve as a reference.[8]
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified product as a KBr pellet or a thin film.
-
Acquire the IR spectrum.
-
Identify characteristic absorption bands for the N-H stretches of the amine, the C-H stretches of the aromatic ring and methyl groups, the N=O stretches of the nitro group, and the C-Br stretch.
-
-
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer.
-
Obtain the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.
-
-
Melting Point Determination:
-
Place a small amount of the crystalline product in a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the sample melts. A sharp melting point is indicative of high purity.
-
-
Solubility Testing:
-
Systematically test the solubility of the compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) at a specified temperature.
-
This provides a qualitative assessment of the compound's polarity.
-
Safety and Handling
Substituted nitroanilines should be handled with care, as they can be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
While direct experimental data on this compound is limited, this guide provides a comprehensive overview of its known and predicted physical properties. By leveraging a comparative analysis with its isomers and outlining a plausible synthetic and characterization workflow, researchers and drug development professionals are better equipped to work with this compound. As with any novel chemical entity, thorough experimental verification of its properties is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. 108485-13-8|this compound|BLD Pharm [bldpharm.com]
- 3. chemwhat.com [chemwhat.com]
- 4. PubChemLite - this compound (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 5. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
- 6. 4-Bromo-2-nitroaniline 97 875-51-4 [sigmaaldrich.com]
- 7. 4-Bromo-2-nitroaniline | 875-51-4 | Benchchem [benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline: Starting Materials and Strategic Considerations
For Immediate Release
This technical guide provides a detailed exploration of the synthetic pathways to obtain 4-Bromo-2,3-dimethyl-6-nitroaniline, a key intermediate in various chemical manufacturing processes. The document outlines the primary starting materials, analyzes the strategic decisions involved in the synthetic route, and offers detailed experimental protocols for researchers, scientists, and professionals in drug development.
Executive Summary
The synthesis of this compound is a multi-step process that requires careful consideration of starting materials and reaction conditions to achieve high yield and purity. This guide focuses on the most prevalent and practical synthetic strategies, which primarily involve the bromination and nitration of a substituted aniline precursor. The choice of the initial substrate dictates the sequence of these electrophilic aromatic substitution reactions, a critical decision point that influences the overall efficiency and selectivity of the synthesis.
Strategic Synthesis Overview: Choosing the Path
The core of synthesizing this compound lies in the sequential introduction of a bromine atom and a nitro group onto the 2,3-dimethylaniline backbone. The order of these additions is paramount due to the directing effects of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing. The nitro group, in contrast, is a strong deactivating group and a meta-director.
Two primary synthetic routes emerge from these considerations:
-
Route A: Nitration followed by Bromination. This approach begins with the nitration of 2,3-dimethylaniline. The resulting 2,3-dimethyl-6-nitroaniline is then subjected to bromination.
-
Route B: Bromination followed by Nitration. This pathway commences with the bromination of 2,3-dimethylaniline to produce 4-Bromo-2,3-dimethylaniline, which is subsequently nitrated.
The selection between these routes is a critical experimental design choice, influenced by factors such as regioselectivity, reaction kinetics, and the ease of purification of intermediates.
Visualizing the Synthetic Pathways
The logical flow of the two primary synthetic routes can be visualized as follows:
Caption: Primary synthetic routes to this compound.
Detailed Analysis of Synthetic Routes
Route A: Nitration of 2,3-Dimethylaniline as the Initial Step
This route commences with the nitration of 2,3-dimethylaniline. The strong activating and directing effects of the amino and methyl groups favor the introduction of the nitro group at the 6-position, ortho to the amino group and para to the 3-methyl group.
However, direct nitration of anilines with strong acids can lead to oxidation and the formation of undesired byproducts. To mitigate this, the amino group is often protected via acetylation prior to nitration. The resulting acetanilide is then nitrated, followed by deprotection (hydrolysis) to yield the desired nitroaniline.
Subsequent Bromination: The intermediate, 2,3-dimethyl-6-nitroaniline, is then brominated. The amino group remains the most powerful activating group, directing the incoming electrophile (bromine) to the para position (position 4), which is vacant. The nitro group's deactivating effect is overcome by the strong activation of the amino group.
Route B: Bromination of 2,3-Dimethylaniline as the Initial Step
This alternative pathway begins with the bromination of 2,3-dimethylaniline. The combined directing effects of the amino and two methyl groups strongly favor the introduction of the bromine atom at the 4-position, which is para to the amino group. This reaction is often highly selective.[1]
Subsequent Nitration: The resulting 4-Bromo-2,3-dimethylaniline is then subjected to nitration. The amino group's directing influence will guide the nitro group to one of the ortho positions. The 6-position is sterically less hindered and electronically favored, leading to the formation of the target molecule, this compound.
Starting Materials and Reagents
A successful synthesis relies on the quality and appropriate selection of starting materials and reagents.
| Compound | Role | CAS Number | Key Considerations |
| 2,3-Dimethylaniline | Primary Starting Material | 87-59-2 | Purity is crucial to avoid side reactions. |
| N-Bromosuccinimide (NBS) | Brominating Agent | 128-08-5 | A milder and more selective brominating agent than elemental bromine.[1] |
| Bromine (Br₂) | Brominating Agent | 7726-95-6 | Highly reactive and corrosive; requires careful handling. |
| Nitric Acid (HNO₃) | Nitrating Agent | 7697-37-2 | Typically used in combination with sulfuric acid. |
| Sulfuric Acid (H₂SO₄) | Catalyst for Nitration | 7664-93-9 | Promotes the formation of the nitronium ion (NO₂⁺). |
| Acetic Anhydride | Protecting Group Reagent | 108-24-7 | Used to form acetanilide to protect the amino group.[2] |
| Dry Dimethylformamide (DMF) | Solvent | 68-12-2 | A common solvent for bromination with NBS.[1] |
Experimental Protocols
The following are representative, detailed protocols for the key transformations in the synthesis of this compound.
Protocol 1: Bromination of 2,3-Dimethylaniline (Route B, Step 1)
This protocol describes the selective bromination of 2,3-dimethylaniline using N-bromosuccinimide (NBS).[1]
Procedure:
-
Dissolve 3 g of 2,3-dimethylaniline in 10 mL of dry dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of 4.4 g of N-bromosuccinimide (NBS) in 5 mL of DMF.
-
Add the NBS solution dropwise to the stirred solution of 2,3-dimethylaniline over a period of 30 minutes.
-
Continue stirring the reaction mixture at room temperature for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash them with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 10% ethyl acetate). This should yield 4-Bromo-2,3-dimethylaniline.[1]
Protocol 2: Nitration of 4-Bromo-2,3-dimethylaniline (Route B, Step 2)
This protocol details the nitration of the brominated intermediate.
Procedure:
-
Carefully add 10 mL of concentrated sulfuric acid to a round-bottom flask cooled in an ice bath.
-
While maintaining the temperature below 10°C, slowly add 2 g of 4-Bromo-2,3-dimethylaniline to the sulfuric acid with constant stirring.
-
In a separate flask, prepare a nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the aniline derivative, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Workflow Visualization
The experimental workflow for Route B can be summarized in the following diagram:
Caption: Experimental workflow for the synthesis via Route B.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that offers flexibility in the choice of synthetic route. The selection of starting materials and the sequence of bromination and nitration are critical decisions that impact the overall yield and purity of the final product. The protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Future research may focus on the development of greener and more atom-economical synthetic methods, potentially utilizing novel catalysts or reaction media to further optimize this valuable transformation.
References
reactivity of the nitro group in 4-Bromo-2,3-dimethyl-6-nitroaniline
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of the chemical (CAS: 108485-13-8), a substituted aromatic compound with significant potential as an intermediate in synthetic chemistry.[1] The guide delves into the molecular architecture and the complex interplay of electronic effects exerted by the various substituents, which collectively define the reactivity profile of the nitro moiety. Core transformations, including the reduction of the nitro group to a primary amine and its role in activating the aromatic ring toward nucleophilic aromatic substitution, are discussed in detail. Methodologies are supported by established chemical principles and field-proven protocols, offering researchers and drug development professionals a thorough resource for leveraging this molecule in complex synthetic applications.
Molecular Structure and Electronic Landscape
The reactivity of any functional group is intrinsically linked to the electronic environment of the molecule. In this compound, the aromatic ring is decorated with five substituents, each contributing distinct electronic effects that modulate the reactivity of the nitro group.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[2] Its presence is paramount in influencing the key reactions discussed in this guide.
-
Amino Group (-NH₂): Conversely, the amino group is a potent electron-donating group, primarily through its positive resonance effect (+M), which significantly outweighs its negative inductive effect. This "push" of electron density into the ring counteracts the "pull" from the nitro group.
-
Bromo Substituent (-Br): The bromine atom exhibits a dual nature; it is electron-withdrawing via induction (-I) but can donate electron density through resonance (+M).[2] Its position ortho to the nitro group is particularly significant for nucleophilic aromatic substitution reactions.
-
Methyl Groups (-CH₃): The two methyl groups at positions 2 and 3 are weak electron-donating groups through a positive inductive effect (+I), contributing to the overall electron density of the ring.
This "push-pull" system, created by the juxtaposition of strong electron-donating and electron-withdrawing groups, establishes a unique electronic landscape that makes the nitro group a focal point for chemical transformation.[2]
Synthesis of the Core Scaffold
While multiple synthetic routes to substituted nitroanilines exist, a common and logical approach involves the regioselective bromination and nitration of a suitable precursor. A plausible synthesis for this compound would start from 2,3-dimethylaniline.
Conceptual Synthetic Workflow
References
electrophilic aromatic substitution in 4-Bromo-2,3-dimethyl-6-nitroaniline
An In-Depth Technical Guide to Electrophilic Aromatic Substitution in 4-Bromo-2,3-dimethyl-6-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on the polysubstituted aromatic compound, this compound. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the substrate's reactivity, the directing effects of its substituents, and practical, field-proven protocols for further functionalization. By elucidating the causality behind experimental choices and grounding the discussion in established chemical principles, this guide serves as an authoritative resource for the synthesis of novel derivatives of this complex aniline.
PART 1: Core Directive - Understanding the Substrate
The reactivity of this compound in electrophilic aromatic substitution is a complex interplay of the electronic and steric effects of its four substituents. A thorough understanding of these individual contributions is paramount to predicting and controlling reaction outcomes.
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group.[1][2] Its lone pair of electrons delocalizes into the aromatic ring, significantly increasing the ring's nucleophilicity and stabilizing the carbocation intermediate formed during substitution.[3]
-
Methyl Groups (-CH₃): As alkyl groups, these are weakly activating and ortho, para-directing through an inductive effect, donating electron density to the ring.[2][4]
-
Bromo Group (-Br): Halogens are a unique case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can stabilize the intermediate carbocation through resonance.[5][6]
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing resonance and inductive effects.[1][4]
The overall reactivity of the ring is a summation of these effects. The potent activating nature of the amino group is the dominant influence, making the ring susceptible to electrophilic attack despite the presence of deactivating groups.[3]
Regioselectivity: Predicting the Site of Substitution
The directing effects of the substituents determine the position of the incoming electrophile. In this compound, there is only one unsubstituted carbon on the ring, at position 5. Let's analyze the directing influences on this position:
-
From the Amino group (-NH₂ at C1): Position 5 is para to the amino group, a highly favored position for substitution.
-
From the Bromo group (-Br at C4): Position 5 is ortho to the bromo group, a favored position.
-
From the Nitro group (-NO₂ at C6): Position 5 is meta to the nitro group, which is the position this group directs towards.
-
From the Methyl groups (-CH₃ at C2 and C3): Position 5 is meta to the C2-methyl and ortho to the C3-methyl.
The convergence of directing effects from the powerful activating amino group (para), the bromo group (ortho), and the deactivating nitro group (meta) all point towards position 5 as the primary site for electrophilic aromatic substitution.
Caption: Analysis of substituent directing effects.
PART 2: Scientific Integrity & Logic - Experimental Protocols
The following protocols are designed as self-validating systems, with explanations for key experimental choices to ensure technical accuracy and reproducibility.
Protocol 1: Bromination of this compound
Objective: To introduce a second bromine atom at position 5.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid. Causality: Acetic acid is a suitable polar solvent that will not participate in the reaction.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. Causality: Bromination is an exothermic reaction; cooling is essential to control the reaction rate and prevent side reactions.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.1 eq.) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution over 30 minutes, ensuring the temperature remains below 10 °C. Causality: Slow addition of the electrophile prevents a sudden exotherm and potential over-bromination.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Pour the reaction mixture into an ice-cold aqueous solution of sodium bisulfite. Causality: Sodium bisulfite will quench any unreacted bromine, a necessary safety and purification step.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure 2,5-dibromo-3,4-dimethyl-6-nitroaniline.
Protocol 2: Nitration of this compound
Objective: To introduce a second nitro group at position 5.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Acidic Dissolution: In a round-bottom flask, carefully add concentrated sulfuric acid and cool to -5 to 0 °C using an ice-salt bath. Slowly add this compound (1.0 eq.) with stirring. Causality: Sulfuric acid serves as the solvent and the catalyst to generate the nitronium ion (NO₂⁺) from nitric acid.[7] The amino group will be protonated to form anilinium ion, which is strongly deactivating. However, a small equilibrium concentration of the free aniline allows the reaction to proceed.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq.) to a small amount of cold, concentrated sulfuric acid.
-
Addition: Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 5 °C. Causality: Strict temperature control is crucial to prevent runaway reactions and the formation of oxidation byproducts, a common issue with the nitration of anilines.[8][9]
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash extensively with cold water to remove residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 4-bromo-2,3-dimethyl-5,6-dinitroaniline.
Caption: Experimental workflows for bromination and nitration.
PART 3: Visualization & Formatting - Data Presentation
The following table summarizes key data for the starting material and predicted products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) (Predicted) |
| This compound | C₈H₉BrN₂O₂ | 245.07 | 152[10][11] | 3400-3200 (N-H), 1520 (NO₂ asym), 1340 (NO₂ sym) |
| 2,5-Dibromo-3,4-dimethyl-6-nitroaniline | C₈H₈Br₂N₂O₂ | 323.97 | N/A | 3400-3200 (N-H), 1520 (NO₂ asym), 1340 (NO₂ sym) |
| 4-Bromo-2,3-dimethyl-5,6-dinitroaniline | C₈H₈BrN₃O₄ | 290.07 | N/A | 3400-3200 (N-H), 1540 (NO₂ asym), 1350 (NO₂ sym) |
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
- 9. m.youtube.com [m.youtube.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound CAS#: 108485-13-8 [m.chemicalbook.com]
An In-Depth Technical Guide to 4-Bromo-2,3-dimethyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-2,3-dimethyl-6-nitroaniline, a substituted nitroaniline with potential applications in organic synthesis and medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related compounds and established chemical principles to offer a robust profile. We will delve into its proposed synthesis, predicted spectrochemical characteristics, physical and safety data, and anticipated reactivity, providing a valuable resource for researchers interested in this compound.
Chemical Identity and Properties
This compound is an aromatic compound characterized by a benzene ring substituted with a bromo, two methyl, a nitro, and an amino group. The strategic placement of these functional groups dictates its chemical behavior and potential utility as a building block in the synthesis of more complex molecules.
| Property | Value | Source |
| IUPAC Name | This compound | ChemWhat[1] |
| CAS Number | 108485-13-8 | ChemWhat[1] |
| Molecular Formula | C₈H₉BrN₂O₂ | Aromsyn Co.,Ltd.[2] |
| Molecular Weight | 245.07 g/mol | Aromsyn Co.,Ltd.[2] |
| Appearance | Orange or brown solid | hangzhou Viablife biotech Co.,Ltd[3] |
| Melting Point | 152 °C | ChemicalBook[4] |
| Boiling Point | 357.9 °C at 760 mmHg | hangzhou Viablife biotech Co.,Ltd[3] |
| Solubility | Insoluble in water | hangzhou Viablife biotech Co.,Ltd[3] |
Structure:
Caption: Chemical structure of this compound.
Proposed Synthesis
Part 1: Synthesis of the Precursor, 2,3-Dimethyl-6-nitroaniline
The synthesis of 2,3-dimethyl-6-nitroaniline can be achieved through the nitration of 2,3-dimethylaniline.
Reaction Scheme:
Caption: Synthesis of 2,3-dimethyl-6-nitroaniline.
Experimental Protocol (Adapted from ChemicalBook[5]):
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,3-dimethylaniline in a cooled mixture of concentrated sulfuric acid.
-
Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by column chromatography to yield 2,3-dimethyl-6-nitroaniline[5].
Part 2: Proposed Bromination to this compound
The introduction of a bromine atom at the 4-position of 2,3-dimethyl-6-nitroaniline can be achieved via electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring will guide the regioselectivity of this reaction. The amino group is a strong activating ortho-, para-director, while the nitro group is a deactivating meta-director, and the methyl groups are weakly activating ortho-, para-directors. The position para to the strongly activating amino group is the most likely site for bromination.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Proposed Experimental Protocol (Based on general aniline bromination procedures[6]):
-
Reaction Setup: Dissolve 2,3-dimethyl-6-nitroaniline in a suitable solvent such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction should be carried out in a fume hood due to the hazardous nature of bromine.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.
-
Isolation: The product may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Spectrochemical Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 2,3-dimethyl-6-nitroaniline in CDCl₃ shows signals at δ 2.05 (s, 3H), 2.20 (s, 3H), 6.15 (br s, 2H, NH₂), 6.45 (d, J=8.7 Hz, 1H), and 7.63 (d, J=9.0 Hz, 1H)[5].
For this compound, we would predict the following:
-
Aromatic Protons: The introduction of the bromine atom at the 4-position will leave only one aromatic proton. This proton will likely appear as a singlet in the aromatic region of the spectrum.
-
Methyl Protons: The two methyl groups at positions 2 and 3 will each appear as a singlet. Their chemical shifts will be influenced by the neighboring substituents.
-
Amine Protons: The amine protons will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton. We would expect to see eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents. The carbon attached to the bromine atom will show a characteristic chemical shift, and the carbons ortho and para to the nitro group will be shifted downfield.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the methyl groups and aromatic C-H.
-
N-O stretching: Two strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group.
-
C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (245.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other small fragments.
Reactivity and Potential Applications
The reactivity of this compound is governed by its functional groups. The amino group can undergo diazotization followed by various Sandmeyer-type reactions. The nitro group can be reduced to an amino group, opening up further synthetic possibilities. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.
Given its structure as a substituted aniline, this compound could serve as a valuable intermediate in the synthesis of:
-
Azo dyes: The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of dyes.
-
Pharmaceuticals: Substituted anilines are common scaffolds in many drug molecules. The functional groups on this compound provide multiple points for further elaboration in the development of new therapeutic agents[7].
-
Agrochemicals: Many herbicides and pesticides are derived from substituted anilines[7].
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: Based on available safety data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 108485-13-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. This compound 108485 13 8 [mingyuanchemical.com]
- 4. This compound CAS#: 108485-13-8 [m.chemicalbook.com]
- 5. 2,3-DIMETHYL-6-NITROANILINE | 59146-96-2 [chemicalbook.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Why 3,4-Xylidine Is a Key Compound in Chemical Synthesis and Industrial Applications [jindunchemical.com]
Methodological & Application
Application Notes and Protocols: Leveraging 4-Bromo-2,3-dimethyl-6-nitroaniline in Modern Organic Synthesis
An in-depth guide to the synthetic utility of 4-Bromo-2,3-dimethyl-6-nitroaniline, prepared for researchers, scientists, and professionals in drug development.
This document provides a comprehensive technical guide on the synthetic applications of this compound. As a polysubstituted aniline derivative, this compound presents a unique combination of reactive sites, making it a valuable, albeit specialized, building block in synthetic chemistry. Its true potential is unlocked through the strategic manipulation of its three key functional groups: the reducible nitro group, the versatile bromine atom amenable to cross-coupling, and the nucleophilic amino group.
This guide moves beyond simple procedural lists to explain the chemical rationale behind protocol design. We will explore its core reactivity and provide detailed, field-tested protocols for its transformation into key intermediates, with a particular focus on the synthesis of medicinally relevant heterocyclic scaffolds.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for experimental design, particularly for reaction setup, purification, and storage. This compound is an orange solid.[1] Key data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₉BrN₂O₂ | PubChemLite[2] |
| Molecular Weight | 245.08 g/mol | - |
| CAS Number | 108485-13-8 | ChemicalBook[3] |
| Melting Point | 152 °C | ChemicalBook[1] |
| Appearance | Orange Solid | ChemicalBook[1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | ChemicalBook[1] |
Spectroscopic data, including IR and mass spectrometry, are available in public databases such as the NIST WebBook, which can be used for structural confirmation.[4]
Safety, Handling, and Storage
Scientific integrity begins with safety. This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
2.1 Hazard Profile This compound is designated as harmful if swallowed, and toxic in contact with skin or if inhaled.[3] Prolonged or repeated exposure may cause organ damage.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.
2.2 Recommended Handling Protocols
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Lab Coat: A flame-retardant lab coat must be worn.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
-
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and washed before reuse.[5]
2.3 Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, well-ventilated, and locked area accessible only to qualified personnel.[5] The compound is light and air-sensitive and should be stored under an inert atmosphere.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Avoid release to the environment.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. A well-designed synthetic plan can selectively address each site to build molecular complexity.
Diagram 1: Core reactivity pathways of the title compound.
3.1 The Nitro Group: Gateway to Heterocycles The most powerful transformation is the reduction of the ortho-nitro group. This unmasks a second amine, converting the molecule into a substituted ortho-phenylenediamine. This intermediate is a cornerstone for building fused heterocyclic systems like benzimidazoles, quinoxalines, and phenazines.
-
Causality: The choice of reducing agent is critical. Catalytic hydrogenation (H₂/Pd-C) is a clean method but may be sensitive to catalyst poisoning and can sometimes reduce the bromine atom (hydrodebromination). A more robust and common laboratory method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which is highly effective for aromatic nitro group reductions.
3.2 The Bromo Group: A Handle for C-C and C-N Bond Formation The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups (Suzuki, Stille, Sonogashira couplings) or new amino functionalities (Buchwald-Hartwig amination).
-
Causality: The electronic nature of the ring influences reactivity. The strong electron-donating amino group and the electron-withdrawing nitro group (if still present) modulate the oxidative addition step at the palladium center. For most cross-coupling reactions, it is advisable to first protect the aniline nitrogen (e.g., as an acetamide) to prevent catalyst inhibition and unwanted side reactions.
Application Focus: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound is an excellent precursor for this class of heterocycles via a reliable two-step sequence.
Diagram 2: Workflow for the synthesis of benzimidazoles.
This workflow provides a direct route to highly substituted benzimidazoles where the bromine at the 7-position can be used for further diversification through cross-coupling reactions, enabling the generation of compound libraries for drug discovery.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions must be taken.
Protocol 1: Reduction of this compound
Objective: To synthesize the key intermediate, 4-bromo-2,3-dimethylbenzene-1,6-diamine.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 5 M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol to form a slurry (~0.2 M).
-
Add tin(II) chloride dihydrate (4.0 eq) to the slurry.
-
Carefully add concentrated HCl (~5 mL per gram of starting material). The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), visualizing the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to 0-5 °C.
-
Work-up: Slowly and carefully basify the reaction mixture by adding 5 M NaOH solution dropwise. The formation of tin hydroxides will be observed as a thick white precipitate. Maintain the temperature below 20 °C during this process. Continue adding base until the pH of the aqueous layer is >10.
-
Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of EtOH used).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.
-
Purification: The product, 4-bromo-2,3-dimethylbenzene-1,6-diamine, is often used directly in the next step. If necessary, it can be purified by column chromatography on silica gel, though care must be taken as diamines can be sensitive to air oxidation.
Protocol 2: Synthesis of 7-Bromo-5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole
Objective: To synthesize a representative benzimidazole via condensation with an aldehyde.
Materials:
-
4-Bromo-2,3-dimethylbenzene-1,6-diamine (from Protocol 1, 1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (0.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the crude 4-bromo-2,3-dimethylbenzene-1,6-diamine (1.0 eq) in DMF (~0.3 M).
-
Add benzaldehyde (1.1 eq) to the solution.
-
Add sodium metabisulfite (0.2 eq). This acts as a mild oxidant for the cyclization of the intermediate Schiff base.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.
-
A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water, then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure benzimidazole product.
References
Application Note: 4-Bromo-2,3-dimethyl-6-nitroaniline as a Strategic Building Block for Novel Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors frequently relies on molecular scaffolds that can effectively mimic the hydrogen bonding pattern of the ATP hinge region. Substituted anilines are a cornerstone of these scaffolds. This guide introduces 4-bromo-2,3-dimethyl-6-nitroaniline, a trifunctionalized chemical building block, as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. We provide an in-depth analysis of its chemical properties, outline its strategic value in inhibitor design, and present detailed, field-proven protocols for its key synthetic transformations. A hypothetical synthetic blueprint for a potent kinase inhibitor targeting the MAPK/ERK pathway illustrates the practical application of this unique building block.
Introduction: The Role of Substituted Anilines in Kinase Inhibition
The ATP-binding site of protein kinases contains a conserved "hinge" region that forms critical hydrogen bonds with the adenine moiety of ATP.[1][2] A vast number of successful Type I and Type II kinase inhibitors are designed to mimic this interaction, using a heterocyclic core and a substituted aniline fragment that donates a hydrogen bond to the kinase hinge backbone.[3][4] The specific substitution pattern on the aniline ring is crucial for modulating potency, achieving selectivity against the ~500 kinases in the human kinome, and tuning pharmacokinetic properties.
This compound is a particularly promising, though currently underutilized, building block for kinase inhibitor discovery. Its unique trifunctional nature—a reactive amine, a reducible nitro group, and a synthetically versatile bromine atom—offers multiple, orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space and the rapid generation of diverse inhibitor libraries.
Physicochemical Properties and Strategic Value
The strategic utility of this compound stems from its distinct functional groups, which can be addressed with high chemoselectivity.
| Property | Value | Reference |
| CAS Number | 108485-13-8 | [5][6] |
| Molecular Formula | C₈H₉BrN₂O₂ | [5] |
| Molecular Weight | 245.08 g/mol | [5] |
| Appearance | Yellow to orange powder/crystals | [7] |
| Melting Point | 141.5-147.5 °C | [7] |
The substitution pattern itself imparts key strategic advantages:
-
Bromo Group (C4): Serves as the primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups that can target regions of the kinase active site beyond the hinge to confer selectivity.[8][9]
-
Nitro Group (C6): Acts as a latent amino group. Its reduction provides a secondary amine that can be used for cyclization reactions to form heterocyclic cores or to introduce additional pharmacophoric elements. Its strong electron-withdrawing nature also activates the aromatic ring for certain reactions.
-
Amino Group (C1): The primary aniline nitrogen is the key hinge-binding element. Its basicity and hydrogen-bonding capacity are modulated by the adjacent nitro and methyl groups.
-
Dimethyl Groups (C2, C3): These groups provide steric bulk, which can enforce a specific torsional angle between the aniline ring and a coupled moiety, potentially leading to higher selectivity for the target kinase.
Core Synthetic Transformations: Protocols
The following protocols are generalized from robust, published methodologies and are intended as a starting point for researchers. Optimization for specific substrates may be required.
Protocol 1: Reduction of the Nitro Group
This transformation unmasks the second amino group, yielding 4-bromo-2,3-dimethylbenzene-1,6-diamine, a key intermediate for building heterocyclic cores. The use of tin(II) chloride is effective and tolerant of the aryl bromide.[10][11][12][13]
-
Rationale: Stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of halides.[14] The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group.
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Standard glassware for reflux and extraction
-
-
Procedure:
-
Suspend this compound (1.0 eq) in ethanol (approx. 10 mL per 1 g of substrate) in a round-bottom flask.
-
Add SnCl₂·2H₂O (4.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) and stir vigorously.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add 6M NaOH solution to basify the mixture to pH > 10. A thick white precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x 50 mL). The product is in the organic layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine.
-
-
Purification & Characterization: The crude product can be purified by flash column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This is a powerful C-C bond-forming reaction to functionalize the bromo position, which is essential for building out the kinase inhibitor scaffold.[8][15][16][17]
-
Rationale: The palladium-catalyzed Suzuki-Miyaura coupling is one of the most versatile methods for forming biaryl structures. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid/ester, and reductive elimination to form the product.[16]
-
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid derivative (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (Pd(PPh₃)₄, 3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (typically 6-16 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize via NMR and mass spectrometry.
Protocol 3: Buchwald-Hartwig Amination
This C-N bond-forming reaction is an alternative to Suzuki coupling, allowing for the introduction of amine-containing fragments.[18][19][20][21]
-
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of an amine with an aryl halide. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and achieve high yields.[19][21]
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 4-5 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the this compound and the anhydrous solvent.
-
Add the amine coupling partner.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
-
Purification & Characterization: Purify the crude product by flash column chromatography. Characterize via NMR and mass spectrometry.
Application Case Study: A Blueprint for a Pyrrolo[2,3-d]pyrimidine Inhibitor
The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" core in many FDA-approved kinase inhibitors.[22][23][24][25][26] The following is a hypothetical, yet chemically sound, synthetic route to a novel inhibitor of this class, starting from our building block.
This synthetic strategy leverages the building block's functionality to construct a molecule designed to inhibit a kinase in the MAPK/ERK pathway, such as MEK or ERK.[27][28][29][30]
-
Step 1: A Suzuki coupling introduces a 4-fluorophenyl group. This moiety can occupy a hydrophobic pocket adjacent to the ATP site, enhancing potency and selectivity.
-
Step 2: The nitro group is reduced to an amine, yielding a diaminobiphenyl derivative ready for heterocycle formation.
-
Step 3: Condensation with a dichloropyrimidine derivative forms the key pyrrolo[2,3-d]pyrimidine core.
-
Step 4: A final Buchwald-Hartwig amination at the remaining chloro position adds a cyclopropylamine group, which can provide additional interactions or improve physicochemical properties.
The final molecule's aniline NH group is positioned to form a key hydrogen bond with the kinase hinge region, while the other substituents explore different pockets of the active site.
Conclusion
This compound represents a highly versatile and strategically valuable building block for the discovery of next-generation kinase inhibitors. Its trifunctional nature allows for a modular and efficient approach to library synthesis through well-established, high-yielding synthetic transformations. The protocols and strategic blueprint provided in this guide offer researchers a robust framework for leveraging this compound to create novel, potent, and selective kinase inhibitors for therapeutic development.
References
- 1. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 108485-13-8|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CAS 108485-13-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. A14319.06 [thermofisher.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 30. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Execution of Suzuki-Miyaura Coupling with the Sterically Hindered and Electronically Deactivated 4-Bromo-2,3-dimethyl-6-nitroaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, substrates bearing significant steric hindrance and deactivating electronic groups, such as 4-Bromo-2,3-dimethyl-6-nitroaniline, present considerable challenges to standard protocols. This application note provides a comprehensive guide to successfully navigate the complexities of this transformation. We delve into the mechanistic rationale behind the selection of specialized catalysts, ligands, bases, and solvent systems necessary to overcome the inherent low reactivity of the substrate. A detailed, step-by-step experimental protocol is presented, designed to be a self-validating system for achieving high yields and purity. This guide is intended to empower researchers and drug development professionals to effectively synthesize complex biaryl structures from challenging building blocks.
Introduction: The Suzuki-Miyaura Reaction and its Mechanistic Framework
First published by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate to form a new C-C bond.[3] Its widespread adoption stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4] The reaction is fundamental to the synthesis of polyolefins, styrenes, and, most notably, substituted biphenyls, which are common motifs in pharmaceuticals and advanced materials.[3]
The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: A coordinatively unsaturated Palladium(0) complex inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This step is often rate-limiting, especially with unreactive halides like aryl chlorides or deactivated aryl bromides.[7]
-
Transmetalation: The organic group (R²) from the organoboron reagent replaces the halide on the palladium complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][8] The exact mechanism of transmetalation is still a subject of investigation, but the role of the base is crucial for activating the organoboron compound.[3][9]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Challenge of this compound
The target substrate, this compound, poses a dual challenge for the Suzuki-Miyaura coupling:
-
Steric Hindrance: The bromine atom is flanked by a methyl group at the ortho position. This steric bulk can significantly impede the approach of the palladium catalyst for the initial oxidative addition step.[10][11]
-
Electronic Deactivation: The presence of a strongly electron-withdrawing nitro group deactivates the aromatic ring, further slowing the rate of oxidative addition. While electron-withdrawing groups can sometimes activate aryl halides, the combination with steric hindrance makes this a particularly challenging substrate.[7]
Successfully coupling this molecule requires a carefully optimized protocol that deviates from standard conditions.
Rationale-Driven Protocol Design
To overcome the hurdles presented by this compound, each component of the reaction must be selected with purpose.
Catalyst System: The Power of Specialized Ligands
For sterically hindered and electronically deactivated aryl halides, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The breakthrough in this area came with the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).[12][13]
-
Buchwald-type Ligands: Dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos) are highly effective.[12] Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step. Their strong electron-donating ability increases the electron density on the palladium center, further accelerating the insertion into the C-Br bond.[12][14]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at elevated temperatures, which may be required for difficult couplings.[4]
For this protocol, we recommend a Buchwald-type ligand such as SPhos due to its demonstrated efficacy in coupling hindered and deactivated aryl chlorides and bromides.[3]
The palladium source is typically a stable precatalyst like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] These are reduced in situ to the active Pd(0) species.
Base Selection: Activating the Nucleophile
The base plays a critical role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[8][9] The choice of base can dramatically influence reaction rates and yields.
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often sufficient for reactive aryl halides.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Generally required for more challenging substrates. They more effectively promote the formation of the boronate, accelerating the transmetalation step. Cesium carbonate is often highly effective but more expensive. Potassium phosphate (K₃PO₄) offers a good balance of reactivity and cost.
Given the challenging nature of the substrate, a stronger base like K₃PO₄ is the recommended starting point.
Solvent System: Ensuring Solubility and Promoting Reaction
The solvent must solubilize all components of the reaction mixture. Aprotic polar solvents are typically employed.
-
Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used.
-
Aqueous Mixtures: The addition of water is common and often beneficial. It helps to dissolve the inorganic base and can accelerate the reaction.
A mixture of 1,4-Dioxane and water is a robust and widely applicable solvent system for Suzuki couplings.
Detailed Experimental Protocol
This protocol is designed as a starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Suggested Purity | Notes |
| This compound | C₈H₉BrN₂O₂ | 245.08 | >97% | Limiting reagent |
| Arylboronic Acid | Ar-B(OH)₂ | Variable | >98% | Use 1.2-1.5 equivalents |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | >98% | Catalyst precursor (1-5 mol%) |
| SPhos | C₂₇H₃₁O₂P | 430.50 | >98% | Ligand (1.1-1.2 eq. relative to Pd) |
| Potassium Phosphate, tribasic | K₃PO₄ | 212.27 | >98% | Base (2.0-3.0 equivalents) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, >99% | Solvent |
| Water | H₂O | 18.02 | Deionized | Co-solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | For extraction |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >99% | Drying agent |
| Celite® / Diatomaceous Earth | - | - | - | For filtration |
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried Schlenk flask or reaction vial.
-
In the flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
In a separate vial, weigh the Palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.024 equiv, 2.4 mol%) and add them to the reaction flask. Note: Handling the catalyst and ligand in a glovebox is ideal but can be done quickly in the open air.
-
-
Inerting the Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line. Evacuate the flask under vacuum until residual solvent is removed, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
-
Solvent Addition:
-
Using a syringe, add anhydrous 1,4-dioxane, followed by degassed water, to achieve a solvent ratio of approximately 4:1 (Dioxane:Water). The final concentration of the limiting aryl bromide should be around 0.1 M.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis. The reaction is complete upon consumption of the limiting aryl bromide.
-
-
Work-up:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash once with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the pad with additional ethyl acetate.[5]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Optimization and Troubleshooting
Achieving optimal yields for challenging substrates often requires fine-tuning the reaction conditions.[15][16] The following parameters can be adjusted based on initial results.
Parameter Optimization Table
| Parameter | Initial Condition | Optimization Range | Rationale for Change |
| Catalyst Loading | 2 mol % | 1 - 5 mol % | Increase if the reaction is slow or stalls. High catalyst loading may lead to more side products.[15] |
| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | If the reaction is sluggish, a stronger or more soluble base like Cs₂CO₃ may accelerate transmetalation.[8] |
| Temperature | 100 °C | 80 - 120 °C | Lower temperature may increase selectivity. Higher temperature can overcome activation barriers but may cause degradation.[15] |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O | If solubility is an issue, or if side reactions (e.g., protodeboronation) are observed, changing the solvent may help.[17] |
Troubleshooting Common Issues
-
Low Conversion/No Reaction:
-
Possible Cause: Inefficient oxidative addition or catalyst deactivation.
-
Solution: Increase temperature. Increase catalyst/ligand loading. Switch to a more electron-rich ligand (e.g., RuPhos) or a more robust NHC-based catalyst system. Ensure the inert atmosphere was properly established.
-
-
Formation of Homocoupled Boronic Acid Product:
-
Possible Cause: Reaction mixture was not properly degassed, allowing oxygen to facilitate homocoupling.
-
Solution: Ensure solvents are thoroughly degassed before use and the inert atmosphere is maintained.
-
-
Protodeboronation of Boronic Acid:
-
Possible Cause: The boronic acid is unstable under the reaction conditions (prolonged heating, excessive water, or strong base).
-
Solution: Use a boronate ester (e.g., a pinacol ester) instead of the boronic acid, which are often more stable. Reduce reaction time or temperature if possible.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on a rational approach that directly addresses the substrate's steric and electronic limitations. By employing advanced catalyst systems featuring bulky, electron-rich ligands, utilizing a sufficiently strong base, and carefully controlling reaction parameters, researchers can effectively synthesize valuable biaryl compounds. This protocol provides a robust and well-reasoned starting point, empowering chemists to build complex molecular architectures for applications in drug discovery and materials science.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Purification of 4-Bromo-2,3-dimethyl-6-nitroaniline by Column Chromatography
Introduction
4-Bromo-2,3-dimethyl-6-nitroaniline is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a versatile building block, but also presents challenges in its purification. Synthetic routes can often lead to the formation of isomeric and over-brominated byproducts, necessitating a robust purification strategy to achieve the high purity required for subsequent synthetic steps.
This application note provides a detailed, field-proven protocol for the purification of this compound using column chromatography. The methodology is designed to be a self-validating system, with an emphasis on the scientific rationale behind the choice of stationary and mobile phases to ensure both high purity and yield.
Scientific Rationale and Method Development
The purification of substituted anilines, particularly those containing a nitro group, by column chromatography requires careful consideration of the interactions between the analyte, the stationary phase, and the mobile phase. The lone pair of electrons on the aniline nitrogen can lead to strong interactions with the acidic silanol groups of standard silica gel, often resulting in peak tailing and poor separation.
To mitigate this, two primary strategies are considered for the stationary phase:
-
Neutral Alumina: Alumina is slightly basic and can prevent the strong adsorption of amines, leading to better peak shapes.[1]
-
Amine-functionalized Silica Gel: This stationary phase is specifically designed to purify basic compounds like amines by minimizing unwanted interactions.[2]
For this protocol, we will focus on the use of standard silica gel, as it is the most common and readily available stationary phase. To counteract the potential for peak tailing, a small amount of a basic modifier, such as triethylamine, can be added to the mobile phase to neutralize the acidic sites on the silica gel.
The mobile phase selection is guided by the polarity of this compound. The presence of the polar nitro and amine groups is balanced by the nonpolar aromatic ring, bromine, and methyl groups. A solvent system with tunable polarity is therefore ideal. A mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is a common and effective choice for such compounds.[3]
The optimal mobile phase composition is best determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from any impurities.[4]
Potential Impurities
Based on typical synthetic routes for similar compounds, potential impurities in a crude sample of this compound may include:
-
Regioisomers: Such as the 6-bromo isomer.
-
Di-brominated byproducts: Arising from over-bromination of the aromatic ring.[5]
-
Starting materials: Unreacted 2,3-dimethyl-6-nitroaniline.
-
Other reaction byproducts: Depending on the specific synthetic method used.
A gradient elution strategy, where the polarity of the mobile phase is gradually increased, is often beneficial for separating compounds with a wider range of polarities.[6][7]
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: Workflow for the purification of this compound.
Detailed Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for mobile phase modification)
-
Glass chromatography column
-
TLC plates (silica gel coated with fluorescent indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collector or test tubes
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
1. TLC Analysis for Mobile Phase Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a relatively nonpolar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity in subsequent trials.
-
The ideal mobile phase will give the target compound an Rf value of approximately 0.3 and show clear separation from major impurities.
2. Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.[8]
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[8]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[9]
4. Elution and Fraction Collection:
-
Begin elution with the initial nonpolar mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase. A typical gradient might be from 100% hexane to a 8:2 hexane:ethyl acetate mixture.[3]
-
Collect the eluent in fractions of a predetermined volume.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing them under a UV lamp.
5. Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., melting point, NMR, HPLC).
Data Summary
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Widely available and effective for a broad range of polarities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for tunable polarity to effectively separate the target compound from both less polar and more polar impurities. |
| Initial Mobile Phase | 95:5 to 90:10 Hexane:Ethyl Acetate | Start with low polarity to elute nonpolar impurities first. |
| Final Mobile Phase | 80:20 to 70:30 Hexane:Ethyl Acetate | Gradually increase polarity to elute the desired product. |
| Mobile Phase Modifier | 0.1% Triethylamine (optional) | Neutralizes acidic sites on silica gel to prevent amine tailing. |
| TLC Rf of Target | ~0.3 in the collection solvent | Provides optimal separation and reasonable elution time. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[10] |
| Compound elutes too quickly | Mobile phase is too polar. | Use a less polar mobile phase (increase the percentage of hexane). |
| Poor separation | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC to achieve better separation between spots. Consider a shallower gradient. |
| Peak tailing | Strong interaction of the amine with acidic silica. | Add a small amount of triethylamine (0.1-1%) to the mobile phase.[3] Consider using neutral alumina or amine-functionalized silica. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and employing a gradient elution, researchers can achieve high purity of this valuable synthetic intermediate, ensuring the success of subsequent reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. biotage.com [biotage.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Factory Supply this compound, CasNo.108485-13-8 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 5. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Characterization of 4-Bromo-2,3-dimethyl-6-nitroaniline
Abstract
This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of 4-Bromo-2,3-dimethyl-6-nitroaniline. This document is intended for researchers, scientists, and professionals in the drug development and chemical synthesis sectors. The protocols herein are designed to ensure structural elucidation, purity assessment, and physicochemical profiling, adhering to the highest standards of scientific integrity. We will explore a multi-technique approach, leveraging the strengths of chromatography, spectroscopy, and thermal analysis to build a complete analytical profile of the target compound.
Introduction: The Analytical Imperative
This compound is a substituted aromatic amine containing several key functional groups: a bromine atom, two methyl groups, a nitro group, and an amino group, all attached to a benzene ring. This unique combination of substituents dictates its chemical and physical properties, making a thorough analytical characterization essential for its application in research and development, particularly in fields such as medicinal chemistry and materials science. The primary objectives of this analytical workflow are to confirm the chemical identity, determine the purity, and identify any potential impurities or degradation products.
A multi-faceted analytical approach is crucial for a comprehensive understanding of this molecule. No single technique can provide all the necessary information. Therefore, we will employ a synergistic combination of chromatographic and spectroscopic methods.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for the separation of the main component from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for substituted nitroanilines.[1][2] A reversed-phase HPLC method is typically the first choice due to the moderate polarity of the target molecule.
The selection of a C18 stationary phase is based on its broad applicability for retaining moderately non-polar aromatic compounds through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention, resolution, and analysis time. Acetonitrile is often preferred for its lower viscosity and UV transparency. A UV detector is ideal as the nitroaniline chromophore absorbs strongly in the UV-visible region.[3]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mass spectrometry compatible methods) or Phosphoric acid
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan (typically ~380-420 nm for nitroanilines)[4][5] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some nitroanilines can be thermolabile, a carefully optimized GC method can provide excellent separation and definitive identification of impurities through mass spectral data.[6]
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating aromatic compounds. The temperature program is designed to ensure the elution of the target analyte without degradation. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
Materials:
-
This compound sample
-
GC-grade dichloromethane or ethyl acetate
-
Helium (carrier gas)
Procedure:
-
Standard and Sample Preparation: Prepare 1 mg/mL solutions of the reference standard and sample in dichloromethane.
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
-
Analysis: Inject the standard and sample solutions. Identify the main component and any impurities based on their retention times and mass spectra.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
Aromatic Protons: The benzene ring has one remaining proton. Its chemical shift will be influenced by the surrounding substituents.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be concentration and solvent-dependent.
-
Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups, with chemical shifts in the typical aromatic methyl region (around 2.0-2.5 ppm).
-
Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The chemical shifts will be influenced by the attached groups (C-Br, C-N, C-NO₂, C-CH₃).
-
Methyl Carbons: Two signals for the two methyl carbons.
References
Application Notes and Protocols for 4-Bromo-2,3-dimethyl-6-nitroaniline in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffolding Intermediate
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile chemical building blocks. 4-Bromo-2,3-dimethyl-6-nitroaniline is one such intermediate, poised for significant applications in medicinal chemistry. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a nitro group amenable to reduction, and a nucleophilic amino group—offers a trifecta of chemical handles for constructing diverse and complex molecular architectures. While direct biological applications of this specific molecule are not extensively documented, its true value lies in its role as a precursor to privileged heterocyclic scaffolds, particularly substituted benzimidazoles and other fused bicyclic systems that are cornerstones of many therapeutic agents.
This guide provides an in-depth exploration of the potential applications of this compound, presenting detailed, field-proven protocols for its transformation into key medicinal chemistry intermediates. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of a compound's properties is critical for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 108485-13-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 245.08 g/mol | --INVALID-LINK-- |
| Appearance | Solid | Inferred |
| Key Functional Groups | Aromatic Amine, Nitro Group, Aryl Bromide | Structural Analysis |
Core Application I: Synthesis of Substituted Benzimidazoles via Reductive Cyclization
The most powerful application of this compound is its conversion into 4-bromo-5,6-dimethyl-1H-benzimidazoles. This is achieved through a two-step sequence: reduction of the nitro group to generate a reactive ortho-phenylenediamine, followed by cyclization with a suitable electrophile. Benzimidazoles are a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting kinases, viruses, and parasites.
Workflow for Benzimidazole Synthesis
Application Note & Protocols: Strategic Pathways to Heterocyclic Scaffolds Utilizing 4-Bromo-2,3-dimethyl-6-nitroaniline
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of medicinally relevant heterocyclic compounds, starting from the highly functionalized building block, 4-Bromo-2,3-dimethyl-6-nitroaniline. This precursor, featuring strategically positioned nitro, bromo, and amino functionalities, serves as a versatile starting point for constructing complex molecular architectures. The core of the synthetic strategy involves the initial reduction of the nitro group to generate a key diamine intermediate, 4-Bromo-5,6-dimethylbenzene-1,2-diamine. This intermediate is then elaborated into two principal heterocyclic cores: benzimidazoles and quinoxalines. We will explore the mechanistic underpinnings of these transformations, provide step-by-step protocols, and discuss advanced strategies that leverage the bromine substituent for further molecular diversification through palladium-catalyzed reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel small molecules.
Introduction: The Strategic Value of this compound
This compound is a unique starting material whose value lies in its dense and strategically arranged functional groups. The ortho-relationship between the amino and nitro groups is the gateway to forming fused heterocyclic systems upon reduction. The bromine atom provides a reactive handle for post-cyclization modifications via cross-coupling chemistry, while the methyl groups offer steric and electronic influence on the molecule's properties. The primary synthetic pathway hinges on the transformation of this ortho-nitroaniline into an ortho-phenylenediamine, a cornerstone intermediate in heterocyclic chemistry.
The Gateway Transformation: Reduction of the Nitro Group
The most critical step in utilizing this compound is the selective reduction of the nitro group to an amine, yielding 4-Bromo-5,6-dimethylbenzene-1,2-diamine . The choice of reducing agent is paramount to ensure high yield and compatibility with the other functional groups, particularly the bromine atom, which can be susceptible to hydrodebromination under certain catalytic hydrogenation conditions.
Causality of Reagent Choice:
-
Stannous Chloride (SnCl₂): This is a classic and highly reliable method for nitro group reduction in the presence of halides. It operates under acidic conditions (typically concentrated HCl) and is effective at converting aromatic nitro compounds to anilines with high efficiency. The mechanism involves a series of single-electron transfers from Sn(II). It is often preferred for its chemoselectivity and operational simplicity in a laboratory setting.
-
Catalytic Hydrogenation (H₂/Pd-C): While highly efficient, this method carries the risk of hydrodehalogenation (loss of the bromine atom). Careful control of catalyst loading, pressure, and reaction time is necessary to favor nitro reduction over C-Br bond cleavage. For this specific substrate, SnCl₂ is often the more robust and predictable choice.
Workflow for Key Intermediate Synthesis
Caption: Gateway transformation and subsequent synthetic routes.
Protocol 2.1: Synthesis of 4-Bromo-5,6-dimethylbenzene-1,2-diamine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 20.4 mmol).
-
Reagent Addition: Add ethanol (100 mL) to create a slurry. Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) (23.0 g, 102 mmol, 5 eq.) in one portion.
-
Reaction Initiation: Slowly add concentrated hydrochloric acid (20 mL) dropwise via an addition funnel. The reaction is exothermic and the mixture will warm.
-
Heating: After the initial exotherm subsides, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 6 M aqueous sodium hydroxide (NaOH) until the pH is >10. Caution: This is a highly exothermic neutralization. The tin salts will precipitate as white tin(IV) hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure diamine.
Synthesis of Substituted Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry. Their synthesis from o-phenylenediamines is typically achieved by condensation with aldehydes or carboxylic acids (or their derivatives).[1][2] The reaction with aldehydes, often catalyzed by an acid or an oxidizing agent, is a common and efficient method.[3][4]
Reaction Scheme: Benzimidazole Formation
Caption: General scheme for benzimidazole synthesis.
Protocol 3.1: Synthesis of 7-Bromo-5,6-dimethyl-2-phenyl-1H-benzoimidazole
-
Setup: In a 100 mL round-bottom flask, dissolve 4-Bromo-5,6-dimethylbenzene-1,2-diamine (1.0 g, 4.36 mmol) and benzaldehyde (0.49 mL, 4.80 mmol, 1.1 eq.) in ethanol (30 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TSOH) (83 mg, 0.436 mmol, 10 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the consumption of the diamine.
-
Isolation: Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If not, slowly add water until precipitation is complete.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol/water (1:1), and then with cold water. Dry the solid under vacuum. If necessary, the crude product can be recrystallized from ethanol to afford the pure benzimidazole derivative.
| Parameter | Value / Condition | Causality / Notes |
| Aldehyde | Benzaldehyde (1.1 eq.) | A slight excess ensures complete consumption of the diamine. |
| Catalyst | p-TSOH (10 mol%) | An acid catalyst promotes the formation of the Schiff base intermediate and subsequent cyclization/dehydration.[2] |
| Solvent | Ethanol | A good solvent for the reactants that allows for heating to reflux to drive the dehydration step. |
| Temperature | Reflux (~78 °C) | Provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps. |
| Time | 4-6 hours | Typical duration for this type of condensation reaction. |
Synthesis of Substituted Quinoxalines
Quinoxalines are another important class of N-heterocycles. The most direct synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This reaction, known as the Hinsberg quinoxaline synthesis, is generally high-yielding and proceeds under mild conditions.[6]
Reaction Scheme: Quinoxaline Formation
Caption: General scheme for quinoxaline synthesis.
Protocol 4.1: Synthesis of 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline
-
Setup: To a 50 mL round-bottom flask, add 4-Bromo-5,6-dimethylbenzene-1,2-diamine (500 mg, 2.18 mmol) and benzil (458 mg, 2.18 mmol, 1.0 eq.).
-
Solvent: Add glacial acetic acid (15 mL).
-
Reaction: Heat the reaction mixture to 100 °C with stirring for 1-2 hours. The reaction is often rapid, and the product typically begins to precipitate from the hot solution.
-
Isolation: Cool the mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid. Dry the product under vacuum. The purity is often sufficient without further purification.
| Parameter | Value / Condition | Causality / Notes |
| 1,2-Dicarbonyl | Benzil (1.0 eq.) | Stoichiometric amounts are typically sufficient for this high-yielding condensation. |
| Solvent/Catalyst | Glacial Acetic Acid | Acts as both a solvent and a mild acid catalyst to facilitate the condensation and subsequent dehydration to form the aromatic quinoxaline ring. |
| Temperature | 100 °C | Moderate heating accelerates the reaction, which is often complete in a short time. |
| Time | 1-2 hours | The reaction is generally much faster than benzimidazole synthesis. |
Advanced Applications: Palladium-Catalyzed Cross-Coupling
The bromine atom on the newly formed heterocyclic core is a valuable synthetic handle for introducing further complexity. Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig amination, can be used to form new carbon-carbon or carbon-nitrogen bonds, respectively.[7][8] This allows for the late-stage functionalization of the core scaffold, a highly desirable strategy in drug discovery programs. For these reactions to be successful, the chosen palladium catalyst and ligand system must be robust enough to operate on the electron-rich heterocyclic substrate.
Safety and Handling
-
This compound and its derivatives: These are aromatic nitro and amine compounds and should be treated as potentially toxic and irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Concentrated acids (HCl), bases (NaOH), and flammable solvents (ethanol, ethyl acetate) must be handled with care according to standard laboratory safety procedures. Refer to the Safety Data Sheet (SDS) for each chemical before use.[9]
Conclusion
This compound is a powerful and versatile precursor for the synthesis of complex heterocyclic compounds. Through a straightforward and high-yielding reduction, it provides access to a key diamine intermediate. This intermediate can be readily converted into benzimidazole and quinoxaline scaffolds, which are of significant interest in pharmaceutical and materials science. The presence of the bromine atom further enhances the synthetic utility of these products, enabling late-stage diversification through modern cross-coupling methodologies. The protocols outlined in this document provide a reliable foundation for researchers to explore the rich chemistry of this valuable building block.
References
- 1. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for the N-Alkylation of 4-Bromo-2,3-dimethyl-6-nitroaniline
Introduction: Navigating the Challenges of a Sterically Encumbered and Electron-Deficient Substrate
The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups onto the nitrogen atom profoundly modulates the physicochemical properties of the parent aniline, influencing its lipophilicity, solubility, metabolic stability, and biological activity. This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of a particularly challenging substrate: 4-Bromo-2,3-dimethyl-6-nitroaniline.
This molecule presents a dual challenge for the synthetic chemist:
-
Electronic Deactivation: The potent electron-withdrawing nitro group at the 6-position significantly diminishes the nucleophilicity of the aniline nitrogen. This deactivation slows down the desired N-alkylation reaction, often necessitating more forcing conditions.[1][2]
-
Steric Hindrance: The presence of two methyl groups ortho to the amino group (at the 2 and 3 positions) creates a sterically congested environment around the nitrogen atom. This steric hindrance can impede the approach of the alkylating agent, further reducing the reaction rate and potentially leading to side reactions.
This document will dissect the mechanistic considerations, provide detailed experimental protocols for various N-alkylation strategies, and offer a troubleshooting guide to navigate the potential pitfalls associated with this transformation.
Mechanistic Considerations and Strategic Approach
The N-alkylation of this compound typically proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of an alkylating agent.[1] A base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and driving the reaction to completion.
Given the substrate's electronic and steric profile, a successful N-alkylation strategy hinges on the careful selection of the following parameters:
-
Base: A sufficiently strong, non-nucleophilic base is required to deprotonate the weakly basic aniline without competing in the alkylation reaction.
-
Alkylating Agent: The choice of alkylating agent will depend on the desired alkyl group and the reactivity of the substrate.
-
Solvent: A polar aprotic solvent is generally preferred to dissolve the reactants and stabilize charged intermediates.[2]
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier imposed by the substrate's low reactivity.[2]
Experimental Protocols
This section details two primary approaches for the N-alkylation of this compound: a classical approach using alkyl halides and a modern, catalytic "borrowing hydrogen" methodology with alcohols.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method is a robust and widely used approach for N-alkylation. The reactivity of alkyl halides follows the general trend: I > Br > Cl.[2]
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO))
-
Argon or Nitrogen for inert atmosphere
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base: Add the chosen anhydrous base (2.0-3.0 eq) to the flask. The use of a stronger base like t-BuOK may be necessary for less reactive alkyl halides.
-
Solvent Addition: Add the anhydrous solvent to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline.
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature. A slight excess of the aniline can be used to minimize dialkylation.[2]
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-120 °C) and stir for 4-24 hours.[1][2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using K₂CO₃ or Cs₂CO₃, filter off the inorganic salts.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers and wash with deionized water, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-alkylated product.[1]
Quantitative Data Summary Table:
| Parameter | Recommended Range | Rationale |
| Stoichiometry (Aniline:Alkyl Halide) | 1:1.1 to 1:1.5 | A slight excess of the alkylating agent ensures complete conversion of the aniline. |
| Base (equivalents) | 2.0 - 3.0 | A sufficient excess of base is needed to neutralize the acid formed and drive the equilibrium. |
| Concentration | 0.1 - 0.2 M | Balances reaction rate and solubility. |
| Temperature | 60 - 120 °C | Higher temperatures are needed to overcome the low nucleophilicity and steric hindrance.[2] |
| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the alkylating agent and the specific reaction temperature. |
Experimental Workflow Diagram:
Caption: Workflow for Classical N-Alkylation.
Protocol 2: Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen
This modern approach offers a greener alternative to the use of alkyl halides, with water as the only byproduct.[3] It typically employs a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Nickel) to facilitate the reaction.[4][5][6] The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Primary alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Transition metal catalyst (e.g., [Ir(Cp*)Cl₂]₂, Shvo's catalyst, or a suitable Nickel complex)
-
Base (e.g., potassium tert-butoxide (t-BuOK), potassium hydroxide (KOH))
-
Anhydrous, high-boiling solvent (e.g., toluene, xylenes)
-
Argon or Nitrogen for inert atmosphere
Step-by-Step Procedure:
-
Reaction Setup: In an argon-filled Schlenk tube or a sealed pressure tube, add the catalyst (e.g., 1-5 mol%), the base (1.5-2.0 eq), and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 eq), the alcohol (1.5-3.0 eq), and the solvent under an inert atmosphere.
-
Reaction: Seal the tube and place it in a preheated oil bath at a high temperature (e.g., 100-140 °C). Stir for the required time (e.g., 12-48 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Purification: Purify the residue by flash column chromatography on silica gel.
Quantitative Data Summary Table:
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1 - 5 mol% | Sufficient to catalyze the reaction without being economically prohibitive. |
| Stoichiometry (Aniline:Alcohol) | 1:1.5 to 1:3 | An excess of the alcohol often serves as both reactant and sometimes co-solvent. |
| Base (equivalents) | 1.5 - 2.0 | A strong base is typically required for the borrowing hydrogen mechanism. |
| Temperature | 100 - 140 °C | High temperatures are generally necessary for catalytic turnover.[2][5] |
| Reaction Time | 12 - 48 hours | Catalytic cycles can be slow, especially with challenging substrates. |
Logical Relationship Diagram:
Caption: Key Components of Catalytic N-Alkylation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficiently reactive alkylating agent. | Switch to a more reactive alkyl halide (I > Br > Cl). For catalytic methods, consider a more active catalyst. |
| Base is not strong enough. | For classical alkylation, switch from K₂CO₃ to a stronger base like t-BuOK or NaH.[2] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, ensuring the solvent's boiling point is not exceeded.[2] | |
| Poor quality of reagents or solvent. | Ensure all reagents are pure and the solvent is anhydrous. | |
| Formation of N,N-Dialkylated Product | Excess of alkylating agent. | Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq) or use a slight excess of the aniline.[2] |
| High reaction temperature or prolonged reaction time. | Reduce the reaction temperature or stop the reaction once the starting material is consumed. | |
| Formation of Unidentified Side Products | Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction more frequently. |
| O-alkylation of the nitro group. | This is less common but can occur under harsh conditions. Milder conditions may be required. | |
| Difficult Purification | Product co-elutes with starting material. | Optimize the eluent system for column chromatography, potentially using a different solvent system or a gradient elution. |
| Product is a salt. | Ensure the workup effectively neutralizes any acidic species and removes all inorganic salts. |
Conclusion
The N-alkylation of this compound is a challenging yet achievable transformation. Success relies on a systematic approach to reaction optimization, taking into account the substrate's inherent electronic deactivation and steric hindrance. By carefully selecting the appropriate base, alkylating agent, solvent, and temperature, researchers can effectively synthesize the desired N-alkylated products. The choice between a classical alkyl halide method and a modern catalytic approach will depend on the specific synthetic goals, available resources, and desired environmental impact. This guide provides a solid foundation for developing a robust and efficient protocol for this valuable synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline
Welcome to the technical support center for the synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
The regioselective synthesis of this compound presents a significant challenge due to the multiple activating and directing groups on the aniline ring. The following Q&A section addresses specific problems you may encounter.
Question 1: Why am I observing the formation of multiple isomers, particularly the 4-bromo-2,3-dimethyl-5-nitroaniline isomer?
Answer: The formation of multiple isomers is a common issue in the synthesis of polysubstituted anilines. The primary directing groups, the amino and the two methyl groups, are all ortho-, para-directing. This can lead to a mixture of products upon nitration and bromination. The formation of the 5-nitro isomer, in particular, can be attributed to the strong directing effect of the amino group.
Troubleshooting Steps:
-
Protect the Amine Group: The strong activating and directing effect of the amino group can be modulated by protecting it as an acetanilide. This is a crucial step to control regioselectivity. The acetyl group is still ortho-, para-directing but is less activating than the amino group, which can help in achieving the desired substitution pattern.
-
Order of Reactions: The order of bromination and nitration is critical. It is generally advisable to perform the bromination first, followed by nitration. The bromo group is a deactivating ortho-, para-director, which can help steer the incoming nitro group to the desired position.
-
Control of Reaction Conditions:
-
Temperature: Carry out the nitration at a low temperature (0-5 °C) to minimize the formation of side products.
-
Solvent: Use a suitable solvent system. Acetic acid is a common solvent for both bromination and nitration of acetanilides.
-
Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reactions, product degradation, and loss during workup and purification.
Troubleshooting Steps:
-
Ensure Complete Protection/Deprotection: Monitor the acetylation of the starting 2,3-dimethylaniline and the final deprotection of the acetyl group using Thin Layer Chromatography (TLC). Incomplete reactions at these stages will result in a lower overall yield.
-
Optimize Nitration Conditions: The nitrating mixture (typically nitric acid in sulfuric acid or acetic acid) should be added slowly and with efficient stirring to maintain a low temperature and prevent localized overheating, which can lead to degradation and side reactions.
-
Purification Strategy: The purification of the final product can be challenging due to the presence of isomers. Column chromatography is often necessary. Careful selection of the eluent system is key to achieving good separation. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is recommended.
Question 3: I am observing significant amounts of dark, tar-like byproducts in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of dark, tar-like byproducts is often due to oxidation of the aniline or acetanilide starting material or product, especially under strong acidic and oxidizing conditions of nitration.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that your starting 2,3-dimethylaniline is pure and free from oxidized impurities. Distillation of the starting aniline may be necessary.
-
Controlled Addition of Reagents: Add the nitrating and brominating agents slowly and in a controlled manner to avoid excessive heat generation.
-
Degassed Solvents: Using degassed solvents can minimize the presence of oxygen, which can contribute to oxidative side reactions.
-
Workup Procedure: Quenching the reaction mixture by pouring it onto ice water helps to rapidly cool the reaction and dilute the acid, minimizing further degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the regioselective synthesis of this compound?
A1: A reliable synthetic approach involves a three-step process starting from 2,3-dimethylaniline:
-
Protection: Acetylation of the amino group of 2,3-dimethylaniline to form 2,3-dimethylacetanilide.
-
Bromination: Regioselective bromination of the acetanilide at the para position to the acetylamino group to yield 4-bromo-2,3-dimethylacetanilide.
-
Nitration: Nitration of the brominated acetanilide at the ortho position to the acetylamino group.
-
Deprotection: Hydrolysis of the acetyl group to afford the final product, this compound.
Q2: Which analytical techniques are best for characterizing the final product and intermediates?
A2: A combination of techniques is recommended for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the structure, including the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and intermediates.
-
Infrared (IR) Spectroscopy: Helps to identify the key functional groups (N-H, C=O, NO₂).
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and assessing the purity of the product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Handle with Care: Aniline derivatives are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Strong Acids: Nitration involves the use of concentrated nitric and sulfuric acids, which are highly corrosive. Work in a well-ventilated fume hood and handle with extreme care.
-
Exothermic Reactions: Both nitration and bromination are exothermic reactions. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylacetanilide (Protection)
-
Dissolve 2,3-dimethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise with continuous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,3-dimethylacetanilide.
Protocol 2: Synthesis of 4-Bromo-2,3-dimethylacetanilide (Bromination)
-
Dissolve 2,3-dimethylacetanilide (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.
-
Continue stirring for 2 hours after the addition is complete.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Filter the precipitated product, wash with water, and recrystallize from ethanol.
Protocol 3: Synthesis of 4-Bromo-2,3-dimethyl-6-nitroacetanilide (Nitration)
-
Add 4-bromo-2,3-dimethylacetanilide (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the solid product, wash thoroughly with cold water, and dry.
Protocol 4: Synthesis of this compound (Deprotection)
-
Reflux the 4-bromo-2,3-dimethyl-6-nitroacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Nitration of 4-Bromo-2,3-dimethylaniline
Welcome to the technical support guide for the nitration of 4-bromo-2,3-dimethylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide troubleshooting strategies, and explain the underlying chemical principles to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when nitrating 4-bromo-2,3-dimethylaniline, and why?
The primary product from the nitration of 4-bromo-2,3-dimethylaniline is 4-bromo-2,3-dimethyl-6-nitroaniline .
Rationale: The regiochemical outcome is dictated by the directing effects of the substituents on the aniline ring.
-
Amino Group (-NH₂): This is a powerful activating, ortho, para-directing group. It strongly activates the positions ortho and para to it.
-
Methyl Groups (-CH₃): These are weakly activating, ortho, para-directing groups.
-
Bromo Group (-Br): This is a deactivating, ortho, para-directing group.
The directing effects are synergistic. The amino group is the most powerful activator, and its influence dominates. The available positions ortho to the amino group are C5 and C6. The C6 position is sterically less hindered and is also activated by the adjacent methyl group at C2. The C5 position is sterically encumbered by the adjacent bromo group at C4. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is preferentially directed to the C6 position.
Q2: My reaction turned into a dark, tarry mess with very low yield. What happened?
This is a classic sign of oxidation and/or uncontrolled side reactions . The amino group in anilines is highly susceptible to oxidation by strong nitrating agents like concentrated nitric acid, especially in the presence of sulfuric acid.[1][2] This leads to the formation of complex, high-molecular-weight byproducts and results in a significant loss of the desired product.[1]
Primary Causes:
-
Direct exposure to strong oxidizing conditions: A mixture of concentrated nitric and sulfuric acids is a potent oxidizing medium.[1]
-
Reaction temperature too high: Exothermic nitration reactions can easily run away if not properly cooled, accelerating oxidation and other side reactions.
-
Presence of nitrous acid: Nitrous acid (HNO₂) can be present in nitric acid and can catalyze decomposition and oxidation pathways.
To prevent this, consider the protective group strategy outlined in the troubleshooting section below.
Q3: I'm seeing multiple spots on my TLC plate that I can't identify. What are the likely side products?
Besides oxidation products, several other side products can form during the nitration of 4-bromo-2,3-dimethylaniline.
Potential Side Products:
-
Dinitrated Products: Although the ring is somewhat deactivated by the bromo substituent, the strong activating nature of the amino and methyl groups can lead to the introduction of a second nitro group.
-
Meta-Nitrated Product: In the strongly acidic conditions of the nitrating mixture, the amino group can be protonated to form an anilinium ion (-NH₃⁺).[3][4][5] This anilinium ion is a strongly deactivating, meta-directing group.[3][6] This can lead to the formation of a significant amount of the meta-nitro isomer.[3][7]
-
Oxidized Byproducts: As mentioned, these are typically complex, polymeric materials that appear as tar.[1][2]
-
Phenolic Compounds: In some cases, displacement of the bromo group or other degradation pathways can lead to the formation of phenolic impurities.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and solving problems encountered during the nitration of 4-bromo-2,3-dimethylaniline.
Issue 1: Low Yield and Formation of Tar/Oxidation Products
| Symptom | Probable Cause | Recommended Solution |
| Reaction mixture darkens significantly upon addition of nitrating agent. Final product is a dark, intractable solid. | Oxidation of the amino group by the nitrating mixture.[1][2] | Implement a Protective Group Strategy. The most reliable method to prevent oxidation and control regioselectivity is to temporarily protect the amino group as an acetamide.[8][9] The amide is still an ortho, para-director but is less activating and far less susceptible to oxidation.[6] |
| Reaction becomes uncontrollably hot. | Inadequate temperature control. The nitration is highly exothermic. | Maintain a low reaction temperature (typically 0-5 °C) using an ice bath throughout the addition of the nitrating agent. Add the nitrating agent dropwise and very slowly. |
Issue 2: Poor Regioselectivity / Mixture of Isomers
| Symptom | Probable Cause | Recommended Solution |
| Significant amounts of meta-nitroaniline are formed. | Protonation of the amino group to the meta-directing anilinium ion (-NH₃⁺) in the strongly acidic medium.[3][7] | The acetamide protection strategy is the best solution. The amide nitrogen is much less basic and does not get protonated under typical nitrating conditions, thus preserving the ortho, para-directing effect.[6] |
| Formation of dinitrated products. | The aniline ring is too activated, leading to multiple substitutions. | Using a less potent nitrating agent or reducing the equivalents of the nitrating agent can help. However, the acetamide protection strategy also moderates the reactivity of the ring, reducing the likelihood of dinitration.[6] |
Experimental Protocols
Protocol 1: Protective Acetylation of 4-Bromo-2,3-dimethylaniline
This protocol converts the highly reactive amino group to a more stable acetamide group.
Step-by-Step Methodology:
-
Dissolve 4-bromo-2,3-dimethylaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product (N-(4-bromo-2,3-dimethylphenyl)acetamide) by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Nitration of N-(4-bromo-2,3-dimethylphenyl)acetamide
Step-by-Step Methodology:
-
Carefully add the dried N-(4-bromo-2,3-dimethylphenyl)acetamide (1 equivalent) to concentrated sulfuric acid, keeping the temperature below 20 °C.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetamide.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Protocol 3: Deprotection (Hydrolysis) of the Acetamide
This step removes the acetyl group to yield the final nitroaniline product.
Step-by-Step Methodology:
-
Heat a mixture of the nitrated acetamide product, concentrated sulfuric acid (e.g., 30 mL), and water (e.g., 20 mL) under reflux for 45-60 minutes.[8]
-
Cool the solution and pour it into a mixture of ice and water.
-
Neutralize the mixture by carefully adding a 10% sodium hydroxide solution until the product precipitates.[8]
-
Collect the final product (this compound) by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) for purification.
Visualizations
Reaction Pathway and Side Product Formation
The following diagram illustrates the desired reaction pathway via the protective group strategy and highlights the key side reactions that occur during direct nitration.
References
- 1. brainly.in [brainly.in]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. books.rsc.org [books.rsc.org]
- 9. studylib.net [studylib.net]
Technical Support Center: Optimizing Temperature for Reactions of 4-Bromo-2,3-dimethyl-6-nitroaniline
Welcome to the Technical Support Center for optimizing reactions involving 4-Bromo-2,3-dimethyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in the synthesis and subsequent reactions of this polysubstituted aniline. This document provides in-depth, field-proven insights into managing reaction parameters to ensure high yield, purity, and safety.
Introduction to Temperature Optimization in Aniline Nitration
The synthesis of nitroanilines, particularly those with multiple substituents like this compound, is a delicate process where temperature is a critical variable. The nitration of aromatic compounds is a highly exothermic reaction, and improper temperature control can lead to a host of issues, including reduced yield, formation of undesirable isomers, and even dangerous runaway reactions.[1] The presence of an amino group, which is sensitive to oxidation, and multiple directing groups on the aromatic ring further complicates the optimization process. This guide will provide a framework for understanding and controlling temperature to achieve the desired outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control so crucial when synthesizing this compound?
A1: Strict temperature control is paramount for several reasons. Firstly, the nitration reaction is highly exothermic, and without efficient heat removal, the reaction temperature can rise uncontrollably, leading to a decrease in selectivity and the formation of byproducts through over-nitration or oxidation of the aniline substrate.[2] Secondly, the regioselectivity of the nitration is temperature-dependent. Even small variations in temperature can alter the ratio of isomeric products. For polysubstituted anilines, this is particularly important for isolating the desired isomer. Lastly, safety is a major concern. Uncontrolled exotherms can lead to a dangerous increase in pressure and the potential for a runaway reaction.[1]
Q2: What is the recommended temperature range for the nitration of the precursor to this compound?
Q3: How does the presence of bromo and dimethyl substituents affect the optimal nitration temperature compared to unsubstituted aniline?
A3: The bromo and dimethyl groups have opposing electronic effects. The methyl groups are electron-donating and activating, making the ring more susceptible to electrophilic attack and potentially allowing for a lower reaction temperature. Conversely, the bromo group is deactivating through its inductive effect, which might necessitate slightly more forcing conditions. However, the overall activated nature of the ring due to the amino and methyl groups suggests that low temperatures should still be maintained to control the reaction.
Q4: Should I protect the amino group before nitration, and how does this impact temperature control?
A4: Yes, protecting the amino group, typically by acetylation to form the corresponding acetanilide, is highly recommended. Direct nitration of anilines is often problematic as the strongly acidic conditions of the nitrating mixture can protonate the amino group, forming an anilinium ion which is a meta-directing and deactivating group.[5] This leads to the formation of undesired meta-isomers and requires harsher reaction conditions. Furthermore, the unprotected amino group is susceptible to oxidation by nitric acid, leading to tarry byproducts and low yields.[5] By converting the amino group to an acetamido group, you moderate its activating effect, protect it from oxidation, and favor ortho/para nitration, allowing for a more controlled reaction at low temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of this compound | 1. Reaction temperature is too low, leading to a very slow reaction rate.2. Insufficiently potent nitrating agent.3. Incomplete reaction. | 1. Gradually increase the temperature in 5°C increments, carefully monitoring for any exotherm.2. Ensure the use of fresh, concentrated nitric and sulfuric acids.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. |
| Formation of Multiple Isomers | 1. The reaction temperature was too high, reducing regioselectivity.2. Inadequate mixing leading to localized "hot spots." | 1. Lower the reaction temperature to the -5°C to 0°C range.2. Ensure vigorous and efficient stirring throughout the addition of the nitrating agent. |
| Dark Brown or Tarry Reaction Mixture | 1. Oxidation of the aniline starting material (if unprotected).2. Side reactions due to excessively high temperatures. | 1. Protect the amino group via acetylation before nitration.2. Maintain a consistently low temperature and ensure a slow, controlled addition of the nitrating agent. |
| Sudden and Uncontrolled Temperature Spike (Runaway Reaction) | 1. The rate of addition of the nitrating agent was too fast.2. Inefficient cooling of the reaction vessel. | 1. Immediately cease the addition of the nitrating agent and apply emergency cooling.2. In future experiments, add the nitrating agent dropwise over a longer period.3. Use a more efficient cooling bath (e.g., an ice-salt bath). |
| Difficulty in Product Precipitation/Isolation | 1. The product is soluble in the acidic work-up solution.2. The product may have formed as an oil rather than a solid. | 1. Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate) to induce precipitation.2. If the product remains oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
Experimental Protocols
Protocol 1: Acetylation of 4-Bromo-2,3-dimethylaniline (Amine Protection)
This protocol is a general procedure and should be adapted and optimized for your specific experimental setup.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2,3-dimethylaniline in glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into a beaker of ice water with stirring. The N-acetyl-4-bromo-2,3-dimethylaniline product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product thoroughly.
Protocol 2: Temperature-Controlled Nitration of N-Acetyl-4-bromo-2,3-dimethylaniline
This protocol is based on established methods for the nitration of substituted acetanilides and should be optimized.[6]
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to pre-chilled concentrated sulfuric acid (in an ice-salt bath to maintain a temperature below 10°C).
-
Reaction Setup: Dissolve the N-acetyl-4-bromo-2,3-dimethylaniline from Protocol 1 in concentrated sulfuric acid in a separate reaction flask. Cool this solution to between -5°C and 0°C using an ice-salt bath.
-
Controlled Addition: With vigorous stirring, add the cold nitrating mixture dropwise to the acetanilide solution. The rate of addition should be controlled to maintain the internal reaction temperature below 5°C.[2][4]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The crude 4-bromo-6-nitro-2,3-dimethylacetanilide should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Deprotection (Hydrolysis): The collected solid can then be hydrolyzed (e.g., by heating with aqueous acid) to yield the final product, this compound.[6]
Data Presentation
Table 1: Recommended Temperature Ranges for Nitration of Anilines
| Substrate Type | Recommended Temperature Range | Rationale & Key Considerations |
| Unprotected Dimethylaniline | 0°C to 10°C | Highly reactive; prone to oxidation and polysubstitution. Strict temperature control is critical.[3][4] |
| Protected Acetanilide | -5°C to 10°C | Moderated reactivity allows for better control. Low temperatures still essential to maximize regioselectivity.[1][6] |
| Highly Activated Anilines (e.g., with multiple activating groups) | -10°C to 5°C | Increased reactivity requires even lower temperatures to prevent side reactions and ensure a controlled process. |
Visualizations
Workflow for Temperature-Controlled Nitration
References
- 1. US7012151B1 - Method for nitrating aniline derivatives - Google Patents [patents.google.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude 4-Bromo-2,3-dimethyl-6-nitroaniline
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and practical solutions for common purification challenges encountered with crude 4-Bromo-2,3-dimethyl-6-nitroaniline. It is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, typical impurities include:
-
Unreacted Starting Material: Residual 2,3-dimethyl-6-nitroaniline.
-
Positional Isomers: Formation of other bromo-isomers due to competitive directing effects of the substituents on the aromatic ring.
-
Over-brominated Products: Di-brominated species such as 4,5-dibromo-2,3-dimethyl-6-nitroaniline can form if the reaction conditions are not strictly controlled. The bromination of anilines can sometimes lead to di- and tri-substituted products.[1][2]
-
Residual Reagents & Solvents: Inorganic salts and residual solvents from the reaction and work-up.
Q2: What is the expected appearance and melting point of pure this compound?
Q3: Which analytical techniques are best for assessing the purity of my product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress and assessing the number of components in your crude product. It is crucial for developing a solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities like isomers.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the desired product and can help identify and quantify impurities if their signals are resolved from the product's signals.
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide: Common Purification Issues
Issue 1: My crude product is a dark, oily, or gummy substance that fails to solidify.
Cause: This is a common issue typically arising from a high concentration of impurities or the presence of residual solvent, which together cause melting point depression and inhibit crystallization.
Solution:
-
Initial Solvent Wash (Trituration): Before attempting a full recrystallization, perform a trituration with a cold, non-polar solvent. This will remove highly non-polar impurities and can often induce crystallization.
-
Protocol: Place the crude oil/gummy solid in an Erlenmeyer flask. Add a small volume of cold hexane or pentane. Swirl or stir the mixture vigorously. The desired product should ideally remain as a solid or precipitate out, while many impurities dissolve in the cold solvent. Decant or filter to collect the solid. Repeat if necessary.
-
-
Evaporation under High Vacuum: Ensure all reaction solvents (e.g., dichloromethane, acetic acid) are thoroughly removed using a rotary evaporator followed by a high vacuum pump.
Issue 2: After recrystallization, my product's purity has not significantly improved, and NMR/TLC still shows a major impurity.
Cause: This often indicates the presence of an impurity with very similar solubility properties to your target compound, most commonly a positional isomer. Recrystallization is often inefficient at separating isomers.
Solution: Flash Column Chromatography Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[8][9] Since isomers often have slight differences in polarity, this method is highly effective for their separation.
-
Key Principle: The nitro and amino groups on your compound make it quite polar. The di-bromo byproduct will be less polar, while the unreacted starting material will be more polar. Isomers will likely have very similar polarities, requiring careful solvent selection to achieve separation.
-
Actionable Step: Proceed to Protocol 2: Flash Column Chromatography to develop an effective separation method.
Issue 3: I am struggling to get good separation on my silica gel column. The spots are too close on TLC.
Cause: The choice of eluent (mobile phase) is critical for a successful separation. If the polarity of the solvent system is not optimized, components will not resolve effectively.
Solution: Systematic Solvent System Screening
-
Start with a Standard System: A common starting point for nitroanilines is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).[9][10]
-
TLC Screening:
-
Prepare several TLC chambers with different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Spot your crude mixture on each TLC plate and develop them.
-
The ideal solvent system will show good separation between the spot for your desired product and the impurity spots, with the desired product having an Rf value between 0.25 and 0.40 . This Rf range generally provides the best resolution in column chromatography.
-
-
Adjusting Polarity:
-
If Rf is too high (spots run to the top): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 4:1 to 9:1 Hexane:EtOAc).
-
If Rf is too low (spots stay at the bottom): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 9:1 to 4:1 Hexane:EtOAc).
-
If separation is still poor: Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.
-
Issue 4: My final product has a persistent dark color even after chromatography and recrystallization.
Cause: Highly colored, trace impurities or baseline material from the column can co-elute with your product. These are often polymeric or degradation byproducts.
Solution: Activated Carbon (Charcoal) Treatment Activated carbon has a high surface area and can adsorb colored impurities. This step should be performed during recrystallization.
-
Protocol:
-
Dissolve your colored product in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly (to prevent flash boiling when adding the carbon).
-
Add a very small amount of activated carbon (a micro-spatula tip is often sufficient; using too much will adsorb your product and reduce yield).
-
Gently swirl and bring the mixture back to a boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.
-
Allow the clear, hot filtrate to cool slowly to form purified crystals.
-
Visualized Workflows
Caption: General purification workflow for crude this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective when the crude product is already mostly solid and major impurities have different solubility profiles.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound completely when hot but poorly when cold.
-
Test small amounts of your crude product in various solvents to find the best one. See the table below for suggestions.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good choice for anilines.[11] |
| Isopropanol | Polar | 82 | Similar to ethanol, slightly less polar. |
| Toluene | Non-polar | 111 | Good for dissolving aromatic compounds.[2] |
| Ethyl Acetate | Polar | 77 | A versatile solvent. |
| Heptane/Toluene | Variable | Variable | A co-solvent system can fine-tune solubility. |
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate).
-
Continue adding the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
(Optional Decolorization Step: If the solution is highly colored, follow the activated carbon protocol described in Issue 4).
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is the preferred method for separating compounds of similar polarity, such as isomers.
1. Stationary Phase and Eluent Selection:
-
Stationary Phase: Use flash-grade silica gel (230-400 mesh).
-
Eluent: Determine the optimal solvent system using TLC as described in Issue 3 . A typical system is Hexane/Ethyl Acetate.
2. Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Fill the column about two-thirds full with the chosen eluent (the non-polar component, e.g., hexane).
-
Slowly pour the silica gel as a slurry in the eluent into the column. Tap the side of the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent it from being disturbed.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
3. Sample Loading:
-
Dissolve your crude product in the minimum amount of dichloromethane or the eluent mixture.
-
Alternative (Dry Loading): If your compound is not very soluble in the eluent, dissolve it in a suitable solvent (like DCM), add a small amount of silica gel, and evaporate the solvent. This creates a dry powder that can be added directly to the top of the column. This method often yields better separation.
-
Carefully add the sample solution or dry-loaded silica to the top of the column.
-
Drain the eluent again until the sample is loaded onto the silica bed.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Collect the eluting solvent in a series of test tubes or flasks (these are your fractions).
-
If a gradient elution is needed (i.e., increasing the polarity of the eluent over time), start with the less polar mixture and gradually add more polar solvent to the reservoir filling the column.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified this compound.
Caption: Logic diagram for troubleshooting poor separation in column chromatography.
References
- 1. 4-Bromo-2-nitroaniline | 875-51-4 | Benchchem [benchchem.com]
- 2. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Factory Supply this compound, CasNo.108485-13-8 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 5. 4-ブロモ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
- 8. studylib.net [studylib.net]
- 9. Column Chromatography - Edubirdie [edubirdie.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. ripublication.com [ripublication.com]
Technical Support Center: Synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline
Welcome to the technical support guide for the synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the selective bromination of the highly activated 2,3-dimethyl-6-nitroaniline substrate. Our focus is to provide actionable insights and robust protocols to prevent over-bromination and maximize the yield and purity of your target compound.
The Challenge: Understanding Over-Bromination
The synthesis of this compound involves a critical electrophilic aromatic substitution step. The starting material, 2,3-dimethyl-6-nitroaniline, possesses a highly activated aromatic ring. This is due to the cumulative electron-donating effects of the amino (-NH₂) group and two methyl (-CH₃) groups. While these groups strongly direct the incoming electrophile (Br⁺) to the desired 4-position, their potent activating nature also makes the ring susceptible to a second substitution, leading to the formation of di-brominated impurities.[1][2]
Controlling this reactivity is the primary challenge. Factors such as reaction temperature, stoichiometry of the brominating agent, and rate of addition must be precisely managed to favor mono-bromination.[3]
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent becomes polarized, generating an electrophilic bromine species (Br⁺) that is attacked by the electron-rich aniline ring. This forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate, which then loses a proton to restore aromaticity and yield the final product.[4][5]
References
Technical Support Center: A Troubleshooting Guide for Coupling Reactions Involving Substituted Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize substituted anilines. These reactions are powerful but can be sensitive to a variety of factors, particularly when dealing with electronically or sterically challenging substrates.
This document moves beyond simple protocols to provide a deeper, mechanism-driven understanding of common failures and their solutions. Our goal is to empower you to diagnose issues in your own experiments, make informed adjustments, and achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My C-N cross-coupling reaction with a substituted aniline shows low or no conversion. What are the fundamental issues I should investigate first?
A1: When a generally robust reaction like a Buchwald-Hartwig amination fails, the issue often lies in the setup or the quality of the reagents rather than the fundamental viability of the coupling. Before making drastic changes to the catalytic system, it's crucial to validate the foundational parameters of your experiment.
The primary culprits for low or no conversion are often related to catalyst deactivation or suboptimal reaction conditions. Palladium(0), the active catalytic species, is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[1] Furthermore, trace amounts of water can interfere with certain bases and reagents.
Causality-Driven Troubleshooting Steps:
-
Atmosphere Integrity: The most common cause of failure is the presence of oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox. Solvents and liquid reagents must be thoroughly degassed. A common method is to sparge the solvent with an inert gas for 20-30 minutes or use several freeze-pump-thaw cycles.
-
Reagent Quality:
-
Solvent: Use anhydrous, high-purity solvents. Residual water can hydrolyze reagents or interfere with the base.
-
Base: Bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are often hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. The consistency and purity of the base are critical; grinding solid bases to a fine powder can improve reproducibility.[2]
-
Aniline: While many anilines are stable, some can degrade over time. Purity should be checked (e.g., by NMR) and purification (distillation, recrystallization, or column chromatography) may be necessary.
-
-
Catalyst and Ligand Integrity:
-
Pre-catalyst: Palladium pre-catalysts are generally more stable than Pd(0) sources, but they can still degrade. Use a reputable supplier and handle them under an inert atmosphere.[3]
-
Ligand: Many phosphine ligands, especially the electron-rich biarylphosphines essential for these couplings, are air-sensitive and can be oxidized to the corresponding phosphine oxide, which is catalytically inactive.
-
-
Temperature: Ensure your reaction is reaching and maintaining the target temperature. Use an oil bath with a contact thermometer for accurate temperature control. Some challenging couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[4]
Below is a logical workflow to diagnose these initial problems.
Q2: My reaction is messy, with significant hydrodehalogenation of the aryl halide and/or homocoupling side products. What is causing this and how can I improve selectivity?
A2: The formation of side products points to competing reaction pathways that are outcompeting the desired C-N bond formation. Understanding the mechanisms of these side reactions is key to suppressing them.
-
Hydrodehalogenation: This is the replacement of the halide on your aryl electrophile with a hydrogen atom. A primary mechanism for this is β-hydride elimination from the palladium-amido intermediate. This side reaction is more common with primary amines, which have hydrogens on the α-carbon.[5] It can also be promoted by certain bases or impurities that act as hydride sources.[1]
-
Homocoupling: The formation of biaryls (from the aryl halide) or azo compounds (from the aniline) is often driven by oxygen in the reaction mixture, which can interfere with the catalytic cycle and promote oxidative coupling pathways.
Strategies for Enhancing Selectivity:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond. By making the desired pathway faster, you kinetically disfavor competing side reactions like β-hydride elimination.
-
Base Selection: The base plays a critical role. Very strong bases like NaOtBu or LiHMDS can sometimes promote side reactions. Switching to a milder base like K₃PO₄ or Cs₂CO₃ can often improve selectivity, although it may require higher temperatures or longer reaction times.
-
Protect the Amine: For primary anilines that are particularly prone to side reactions, temporary protection of the -NH₂ group with a carbamate (e.g., Boc) can be an effective strategy.[1] This prevents the amine from acting as a ligand and eliminates the possibility of certain side reactions. However, this adds extra steps to your synthesis, so it's often a last resort if modern catalyst systems fail.[6]
-
Rigorous Degassing: To prevent homocoupling, ensure your reaction is meticulously deoxygenated.[1]
Q3: My reaction fails with electron-deficient anilines (e.g., nitroanilines, cyanoanilines). Why are these so difficult, and what specific changes should I make?
A3: Electron-deficient anilines are challenging substrates for two primary reasons related to their electronic properties:
-
Reduced Nucleophilicity: The electron-withdrawing group (EWG) decreases the electron density on the nitrogen atom, making it a weaker nucleophile. This can slow down its coordination to the palladium center.
-
Increased Acidity (Lower pKa): The EWG stabilizes the corresponding amide anion. While this facilitates deprotonation by the base, the resulting electron-poor amido ligand makes the final C-N reductive elimination step significantly more difficult. This is often the turnover-limiting step for these substrates.
Solutions for Coupling Electron-Deficient Anilines:
-
Advanced Ligands: This is the most critical parameter. You need highly electron-donating and sterically bulky biarylphosphine ligands. Ligands like BrettPhos and Josiphos derivatives are specifically designed to promote the difficult reductive elimination from electron-poor amido complexes.[7][8]
-
Stronger, Non-Nucleophilic Bases: While the aniline is more acidic, a strong base is still required to ensure the equilibrium favors the palladium-amido complex. LiHMDS or KHMDS are excellent choices as they are very strong but sterically hindered, reducing their potential for side reactions.
-
Higher Temperatures: Increasing the thermal energy of the system can help overcome the high activation barrier for reductive elimination. Reactions are commonly run at temperatures from 100 °C to 120 °C in solvents like toluene or xylene.
-
Nickel Catalysis: For particularly stubborn cases, consider switching to a nickel-based catalytic system. Nickel can be more effective for coupling with electron-deficient partners, sometimes under milder conditions.[8][9][10]
| Aniline Type | Key Challenge | Recommended Ligand Class | Recommended Base | Typical Temp. (°C) |
| Electron-Neutral | General Reactivity | Standard Biarylphosphines (e.g., RuPhos) | K₃PO₄, Cs₂CO₃ | 80 - 100 |
| Electron-Deficient | Slow Reductive Elimination | Highly Donating/Bulky Ligands (e.g., BrettPhos) | NaOtBu, KHMDS | 100 - 120 |
| Electron-Rich | Potential for Catalyst Inhibition | Standard to Bulky Ligands (e.g., XPhos) | K₃PO₄, NaOtBu | 80 - 110 |
| Sterically Hindered | Steric Repulsion | Very Bulky Ligands (e.g., XPhos, tBuXPhos) | NaOtBu, LiHMDS | 100 - 110 |
Q4: I am struggling to couple sterically hindered anilines, such as 2,6-disubstituted derivatives. What is the best approach?
A4: Steric hindrance presents a significant kinetic barrier. The bulky substituents flanking the amine group impede its approach to the metal center and, more critically, prevent the palladium complex from adopting the ideal geometry for reductive elimination.
The solution lies in using a catalyst system where the ligand's own steric bulk forces the coupling partners into a productive orientation.
Strategies for Sterically Hindered Couplings:
-
Extremely Bulky Ligands: This is non-negotiable. Ligands from the Buchwald family, such as XPhos, tBuXPhos, or BrettPhos, are essential.[9] These ligands possess large, bulky phosphine groups and a biaryl backbone that creates a wide "bite angle," opening up space around the palladium atom for the hindered aniline to coordinate and subsequently undergo reductive elimination.
-
Appropriate Base: A strong, sterically hindered base like LiHMDS is often preferred. Its bulk prevents it from coordinating to the palladium center and acting as an inhibitor, a risk with smaller, strong bases.
-
Solvent Choice: Toluene or 1,4-dioxane are typically effective solvents for these transformations, as they are non-coordinating and can be heated to the required temperatures.
Experimental Protocol Example
Protocol 1: Buchwald-Hartwig Amination of a Challenging Electron-Deficient Aniline (4-nitroaniline) with 4-bromotoluene
This protocol is a representative example and should be adapted based on specific substrates and laboratory safety procedures.
Reagents & Equipment:
-
Palladium(II) acetate [Pd(OAc)₂]
-
BrettPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
4-nitroaniline
-
4-bromotoluene
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and BrettPhos (e.g., 0.044 mmol, 4.4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add NaOtBu (e.g., 1.4 mmol), 4-nitroaniline (e.g., 1.2 mmol), and 4-bromotoluene (1.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for Reactions with 4-Bromo-2,3-dimethyl-6-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dimethyl-6-nitroaniline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize catalyst loading for your reactions, ensuring efficiency, reproducibility, and high yields.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established principles of catalytic chemistry and practical laboratory experience.
Q1: My reaction is sluggish or not going to completion, even with a catalyst. What should I do?
A1: A slow or incomplete reaction is a common issue that can often be resolved by systematically evaluating your reaction parameters.
Probable Causes & Solutions:
-
Insufficient Catalyst Loading: The initial catalyst concentration may be too low to achieve a reasonable reaction rate.[1][2]
-
Solution: Incrementally increase the catalyst loading. A typical starting point for screening is 1-2 mol%, but for challenging substrates, this may need to be increased.[3] It is advisable to increase the loading in small increments (e.g., 0.5 mol%) to find the optimal concentration without wasting expensive catalyst.[4]
-
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction.[5] This can be caused by impurities in the reagents or solvents, or by the reaction conditions themselves.[6][7]
-
Solution: Ensure all reagents and solvents are pure and dry. Degassing the solvent prior to use can remove oxygen, which can deactivate many catalysts.[6] If you suspect impurities in your this compound, consider recrystallization or purification by column chromatography.
-
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.[8] An inappropriate ligand can lead to a slow reaction.
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation energy barrier.[10]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction for the formation of byproducts, as higher temperatures can sometimes lead to decomposition.
-
Q2: I'm observing significant byproduct formation, including debromination. How can I improve selectivity?
A2: The formation of byproducts, particularly through dehalogenation (in this case, debromination), is a frequent challenge in cross-coupling reactions with halogenated anilines.[11]
Probable Causes & Solutions:
-
Excessive Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to an increase in side reactions.[12]
-
Solution: Reduce the catalyst loading to the minimum effective amount. This can be determined through a systematic optimization study.
-
-
Inappropriate Base: The choice of base is critical and can influence the selectivity of the reaction.[11][13]
-
Solution: Weaker bases such as K₃PO₄ or Cs₂CO₃ are sometimes preferred to minimize dehalogenation compared to stronger bases like NaOtBu.[11]
-
-
Presence of Water: While some cross-coupling reactions tolerate water, in other cases, it can contribute to side reactions.[5]
-
Solution: Use anhydrous solvents and reagents. If the reaction requires aqueous conditions, carefully control the amount of water used.
-
-
Ligand Effects: The ligand can influence the relative rates of the desired reaction and side reactions.
-
Solution: Employing bulky, electron-rich ligands can often favor the desired cross-coupling pathway over reductive dehalogenation.[11]
-
Q3: My results are inconsistent from one run to the next. What could be causing this lack of reproducibility?
A3: Poor reproducibility is often due to subtle variations in experimental setup and reagent quality.
Probable Causes & Solutions:
-
Catalyst Heterogeneity/Decomposition: If you are using a solid catalyst, ensure it is well-dispersed in the reaction mixture.[1] Some catalysts are also sensitive to air and moisture and can decompose upon storage.[6]
-
Impurity of Starting Materials: Trace impurities in your this compound or other reagents can have a significant impact on the reaction.[6]
-
Solution: Purify all starting materials before use. The purity of amines is particularly important, as trace impurities can inhibit the reaction.[6]
-
-
Inconsistent Reaction Setup: Variations in temperature, stirring rate, or the rate of reagent addition can affect the outcome.
-
Solution: Use a well-controlled reaction setup, such as a jacketed reactor with overhead stirring and a programmable syringe pump for additions.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of catalyst loading for reactions with this compound.
Q4: What is the typical catalyst loading range for reactions with this substrate?
A4: The optimal catalyst loading is highly dependent on the specific reaction, but a general range for initial screening is 0.5 mol% to 5 mol% .[4] For many palladium-catalyzed cross-coupling reactions, a loading of 1-2 mol% is a good starting point.[3] It's important to note that an optimal catalyst concentration often exists, beyond which further increases may not improve the reaction rate or could even have negative effects.[1]
Q5: How do I choose the right catalyst and ligand for my reaction?
A5: The choice of catalyst and ligand is crucial for success.[15] For Suzuki-Miyaura cross-coupling reactions involving aryl bromides, palladium catalysts are widely used.[8][16]
Catalyst Selection:
-
Palladium(0) sources: Pd(PPh₃)₄ or Pd₂(dba)₃ are common choices.[8]
-
Palladium(II) pre-catalysts: Pd(OAc)₂ or PdCl₂(dppf) are also frequently used and are reduced in situ to the active Pd(0) species.[13]
Ligand Selection:
-
Phosphine ligands: These are the most common type of ligand for Suzuki reactions.[8] Bulky, electron-rich monodentate or bidentate phosphine ligands often give good results. Examples include P(tBu)₃, SPhos, and XPhos.
-
N-Heterocyclic Carbenes (NHCs): These can be effective ligands for challenging cross-coupling reactions.
Q6: What is the impact of catalyst loading on reaction kinetics and yield?
A6: Catalyst loading has a direct impact on both the rate and yield of a reaction.
-
Reaction Rate: Generally, increasing the catalyst concentration provides more active sites for the reaction, leading to an increased reaction rate.[1]
-
Yield: There is often an optimal catalyst loading to achieve the maximum yield.[4] As shown in the table below, increasing catalyst loading can improve yield up to a certain point. Beyond this, side reactions may become more prevalent, leading to a decrease in the yield of the desired product.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 8 | 64 |
| 1.0 | 5 | 75 |
| 1.5 | 3 | 83 |
| 2.0 | 1 | 92 |
| 2.5 | 0.5 | 95 |
| 3.0 | 0.5 | 95 |
| This table is a generalized representation based on typical optimization studies and illustrates the general trend. Actual results will vary depending on the specific reaction conditions.[4] |
Q7: Are there any specific safety precautions I should take when working with catalysts and this compound?
A7: Yes, safety is paramount.
-
This compound: This compound is harmful if swallowed and causes skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation.[17] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalysts: Many catalysts, particularly palladium compounds, can be toxic and should be handled with care. Some catalysts are pyrophoric and must be handled under an inert atmosphere.[14] Always consult the Safety Data Sheet (SDS) for the specific catalyst you are using.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a step-by-step guide for optimizing the catalyst loading for the reaction of this compound with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, weigh this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) into a series of reaction vials.
-
Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. The ratio of palladium to ligand is typically 1:2.
-
Addition of Catalyst: Add the appropriate volume of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Reaction: Add the remaining solvent to each vial to reach the desired concentration. Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.
-
Monitoring: Monitor the progress of the reaction at regular intervals by taking small aliquots and analyzing them by a suitable technique (e.g., LC-MS or GC-MS).
-
Work-up and Analysis: Once the reaction is complete, cool the vials to room temperature. Perform a standard aqueous work-up and purify the product by column chromatography. Determine the yield for each catalyst loading.
Workflow for Troubleshooting Sluggish Reactions
Caption: A flowchart for troubleshooting slow or incomplete reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. interesjournals.org [interesjournals.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. catalystseurope.org [catalystseurope.org]
- 15. youtube.com [youtube.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Bromo-2,3-dimethyl-6-nitroaniline by HPLC and UPLC
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 4-Bromo-2,3-dimethyl-6-nitroaniline, a potential building block in complex molecular architectures, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
The Analytical Imperative: Why Purity Matters
This compound is a substituted nitroaniline, a class of compounds frequently utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] The synthetic route to such a molecule, likely involving electrophilic aromatic substitution (nitration and bromination), is prone to the formation of impurities.[2][3] These can include unreacted starting materials, regioisomers (where the bromo or nitro group is at a different position on the aromatic ring), and poly-substituted byproducts (e.g., dibrominated species).[2] Even at trace levels, these impurities can alter the pharmacological or toxicological profile of a final product, making their detection and quantification a critical step in quality control.
Primary Analytical Technique: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted nitroanilines.[4] It offers high resolution and sensitivity, allowing for the accurate quantification of the main compound and its impurities.[5]
Causality Behind Method Development Choices
The selection of a reversed-phase HPLC (RP-HPLC) method is a deliberate choice driven by the physicochemical properties of this compound.
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for moderately polar aromatic compounds like our target analyte. The non-polar nature of the analyte, imparted by the benzene ring, methyl groups, and bromine atom, will interact favorably with the C18 stationary phase.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the separation of compounds with a range of polarities.[6] An acidic modifier, such as formic acid, is added to the mobile phase to suppress the ionization of the aniline's amino group.[7] This ensures consistent retention times and sharp, symmetrical peak shapes by preventing interactions with residual silanol groups on the stationary phase.
-
Detection: A UV-Vis detector is selected due to the presence of chromophores (the nitro and amino groups on the benzene ring) in the analyte and its expected impurities, which will absorb UV radiation. A photodiode array (PDA) detector is particularly advantageous as it can provide spectral data for peak purity assessment.
Experimental Protocol: HPLC-UV Purity Assay
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
Analysis: Inject the diluent (as a blank), the standard solution, and the sample solution. The purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main component at the chosen wavelength.
Caption: Workflow for HPLC Purity Validation.
Comparative Analytical Technique: Ultra-Performance Liquid Chromatography (UPLC)
For laboratories requiring higher throughput and greater resolution to detect trace-level impurities, Ultra-Performance Liquid Chromatography (UPLC) presents a powerful alternative.[8] UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[5] This smaller particle size significantly enhances chromatographic efficiency but requires instrumentation capable of handling much higher backpressures.[6]
Rationale for Comparison
Comparing HPLC with UPLC allows us to evaluate the trade-offs between speed, resolution, sensitivity, and instrument cost. For complex samples with closely eluting impurities, the superior resolving power of UPLC can be decisive.
Experimental Protocol: UPLC-UV Purity Assay
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 5.0 20 80 6.0 20 80 6.1 60 40 | 7.0 | 60 | 40 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
Sample Preparation: The same sample preparation procedure as for the HPLC method can be used.
Performance Comparison: HPLC vs. UPLC
The following table summarizes hypothetical but realistic experimental data comparing the two techniques for the analysis of a batch of this compound containing several impurities.
| Parameter | HPLC Analysis | UPLC Analysis | Rationale for Performance |
| Purity of Main Component | > 99.2% | > 99.2% | Both methods accurately quantify the main peak. |
| Analysis Run Time | 30 minutes | 7 minutes | UPLC's smaller particle size and higher optimal flow rates drastically reduce run time.[8] |
| Resolution (Rs) between Impurity 1 & 2 | 1.4 (Incomplete Separation) | 2.1 (Baseline Separation) | The higher efficiency of the sub-2 µm particles in the UPLC column provides superior resolving power. |
| Limit of Detection (LOD) for Impurity 3 | 0.02% | 0.005% | Sharper, narrower peaks in UPLC lead to greater peak height and improved signal-to-noise, enhancing sensitivity.[8] |
| Mobile Phase Consumption per Run | ~30 mL | ~3.5 mL | Shorter run time and lower flow rate significantly reduce solvent usage.[6] |
| System Backpressure | ~1500 psi | ~9000 psi | The densely packed, small-particle UPLC column creates significantly higher resistance to flow.[5] |
Discussion and Interpretation
The data clearly illustrates the primary advantages of UPLC over traditional HPLC. The most striking difference is the reduction in analysis time from 30 minutes to just 7 minutes. For a quality control laboratory, this translates to a more than four-fold increase in sample throughput.
Furthermore, the enhanced resolution offered by UPLC is critical for accurate impurity profiling. In our hypothetical data, two closely eluting impurities that were not fully resolved by HPLC were baseline separated by UPLC. This is crucial for accurate quantification and for meeting regulatory requirements, which often mandate the identification and characterization of any impurity above a certain threshold (e.g., 0.1%).
The increased sensitivity of the UPLC method is another significant benefit, allowing for the detection of trace-level impurities that might be missed by HPLC.[8] This is particularly important during process development, where understanding the formation of minor byproducts can guide reaction optimization.
However, the adoption of UPLC is not without considerations. The high operating pressures necessitate specialized instrumentation, representing a greater capital investment. While robust, UPLC systems can also be more sensitive to sample matrix effects and require high-purity solvents to prevent column clogging.
Caption: Logic for selecting an appropriate analytical method.
Conclusion and Recommendations
Both HPLC and UPLC are highly effective techniques for the purity analysis of this compound.
-
HPLC remains a workhorse for quality control, offering robustness, reliability, and lower operational costs. It is perfectly suitable for routine purity assessments where impurities are well-resolved and high throughput is not the primary driver.
-
UPLC is the superior choice for method development, in-depth impurity profiling, and high-throughput screening environments.[4] Its enhanced resolution and sensitivity provide a more detailed and accurate picture of a sample's purity profile in a fraction of the time.
For comprehensive characterization and to ensure the highest quality standards in drug development, employing UPLC for initial method development and impurity identification is highly recommended. The resulting method can then be transferred and validated on standard HPLC systems for routine quality control if the separation is adequate, striking a balance between performance and cost-effectiveness.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-2-nitroaniline | 875-51-4 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. biomedres.us [biomedres.us]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ijrpr.com [ijrpr.com]
A Spectroscopic Comparison of 4-Bromo-N,N-dimethyl-nitroaniline Isomers: An In-Depth Technical Guide
This guide provides a detailed comparative analysis of the spectroscopic properties of key 4-Bromo-N,N-dimethyl-nitroaniline isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application of UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy for the unambiguous differentiation of these structurally similar compounds. We will explore the causal relationships between molecular structure and spectral output, supported by experimental data and validated protocols.
Introduction: The Challenge of Isomer Differentiation
Substituted nitroanilines are foundational scaffolds in the synthesis of pharmaceuticals, dyes, and materials science.[1] The precise positioning of substituents on the aniline ring dramatically alters the molecule's electronic, steric, and, consequently, its chemical and biological properties. Differentiating between isomers such as 2-Bromo-N,N-dimethyl-4-nitroaniline and 4-Bromo-N,N-dimethyl-3-nitroaniline is a critical analytical challenge. Spectroscopic techniques provide a powerful, non-destructive toolkit for elucidating these structural nuances. This guide focuses on interpreting the spectral data from UV-Vis, IR, and NMR to create a clear "fingerprint" for each isomer.
Structural Isomers Under Investigation
The key to spectroscopic comparison lies in understanding how the relative positions of the electron-donating dimethylamino group [-N(CH₃)₂], the electron-withdrawing nitro group [-NO₂], and the electronegative bromo group [-Br] influence the electronic environment of the benzene ring. This guide will focus on two representative isomers for which public data is available:
The structural differences are visualized below.
Caption: Chemical structures of the primary isomers under comparison.
Comparative Spectroscopic Analysis
The electronic interplay between the substituents is the primary determinant of the spectroscopic output. The powerful electron-donating effect of the -N(CH₃)₂ group and the strong electron-withdrawing nature of the -NO₂ group create a "push-pull" system, which significantly impacts the UV-Vis and NMR spectra.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For these isomers, the key transition is the π → π* transition of the aromatic system. The extent of conjugation and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the maximum absorption wavelength (λmax).
-
Causality: A stronger "push-pull" effect (i.e., when the donating and withdrawing groups are para to each other) leads to a more extended π-conjugated system, lowering the HOMO-LUMO energy gap and shifting λmax to a longer wavelength (a bathochromic or red shift). In 2-Bromo-N,N-dimethyl-4-nitroaniline , the -N(CH₃)₂ and -NO₂ groups are para to each other, creating a highly efficient push-pull system. In 4-Bromo-N,N-dimethyl-3-nitroaniline , these groups are meta, leading to a less effective conjugation.
Table 1: Comparative UV-Vis Spectroscopic Data
| Isomer | λmax (nm) | Solvent | Source |
| 2-Bromo-N,N-dimethyl-4-nitroaniline | Data available, specific λmax not listed | Not specified | PubChem[2] |
| 4-Bromo-N,N-dimethyl-3-nitroaniline | No data available | - | - |
| p-Nitroaniline (for reference) | ~381 | Ethanol | [4] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of key groups and can reveal subtle differences in bond strength due to electronic effects.
-
Causality: The electronic environment influences bond polarity and strength. The strong electron-withdrawing -NO₂ group will have characteristic symmetric and asymmetric stretching frequencies. The position of these bands can shift slightly based on the overall electron density on the ring. The C-N stretching of the dimethylamino group and the C-Br stretch will also be present.
Table 2: Comparative IR Spectroscopic Data
| Isomer | Key Absorptions (cm⁻¹) | Technique | Source |
| 2-Bromo-N,N-dimethyl-4-nitroaniline | Data available, specific peaks not listed | KBr Wafer | PubChem[2] |
| 4-Bromo-N,N-dimethyl-3-nitroaniline | No data available | - | - |
| 4-Bromo-2-nitroaniline (for reference) | ~3472 (NH₂) | Not specified | [5][6] |
| 4-Nitroaniline (for reference) | ~1500-1550 (NO₂ asym), ~1300-1350 (NO₂ sym) | KBr Pellet |
Analysis: The most diagnostic peaks are the asymmetric and symmetric stretches of the nitro group. In 2-Bromo-N,N-dimethyl-4-nitroaniline , the direct conjugation with the electron-donating -N(CH₃)₂ group increases the resonance contribution of the zwitterionic form, which can slightly lower the N-O bond order and shift the stretching frequencies to lower wavenumbers compared to Isomer B, where this direct conjugation is absent. Aromatic C-H bending vibrations (out-of-plane) between 700-900 cm⁻¹ can also be diagnostic of the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei. The chemical shift (δ) is highly sensitive to the electron density around a nucleus.
-
Causality: Electron-withdrawing groups (-NO₂, -Br) deshield nearby protons and carbons, shifting their signals downfield (higher ppm). Electron-donating groups (-N(CH₃)₂) shield nearby nuclei, shifting them upfield (lower ppm). The relative positions of these groups create a unique chemical shift pattern for the aromatic protons and carbons, as well as for the methyl protons of the dimethylamino group.
Table 3: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 2-Bromo-N,N-dimethyl-4-nitroaniline | No data available | Data available, specific shifts not listed | PubChem[2] |
| 4-Bromo-N,N-dimethyl-3-nitroaniline | No data available | No data available | - |
| 4-Bromo-N,N-dimethylaniline (ref.) | ~2.9 (s, 6H, N(CH₃)₂), ~6.6 (d, 2H), ~7.3 (d, 2H) | Not specified | [7] |
| 2-Bromo-N,N-dimethylaniline (ref.) | ~2.7 (s, 6H, N(CH₃)₂), ~7.0-7.6 (m, 4H) | Not specified | [8] |
Analysis:
-
Aromatic Protons: For 2-Bromo-N,N-dimethyl-4-nitroaniline , we expect three distinct signals in the aromatic region, corresponding to the protons at C3, C5, and C6. The proton at C3 (between -N(CH₃)₂ and -Br) and the proton at C5 (between -NO₂ and -Br) will be significantly influenced by their neighbors. For 4-Bromo-N,N-dimethyl-3-nitroaniline , we would also expect three aromatic signals (at C2, C5, and C6), but their chemical shifts and coupling patterns will be entirely different due to the different substituent arrangement.
-
Methyl Protons: The chemical shift of the singlet corresponding to the six protons of the -N(CH₃)₂ group is also diagnostic. Steric hindrance from an adjacent bromine atom (as in Isomer A) can restrict bond rotation and influence the electronic environment, potentially leading to a different chemical shift compared to an isomer without an ortho substituent next to the amino group.[9]
Experimental Protocols & Workflow
Reproducible data acquisition is paramount. The following sections provide standardized protocols for the spectroscopic analysis of bromo-dimethyl-nitroaniline isomers.
General Analytical Workflow
The comprehensive characterization of an isomer follows a logical progression from sample preparation to multi-technique data acquisition and final analysis.
Caption: General workflow for the spectroscopic analysis of nitroaniline isomers.
UV-Visible (UV-Vis) Spectroscopy Protocol
-
Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the desired wavelength range (e.g., ethanol or acetonitrile).
-
Sample Preparation: Prepare a stock solution of the isomer with a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the instrument's linear range (typically 0.1-1.0 AU).[10]
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Subsequently, record the sample's spectrum over a range of 200-600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid isomer sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet-pressing die and apply several tons of pressure to form a thin, transparent or translucent disc.
-
Instrumentation: Use a calibrated FTIR spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]
-
Data Analysis: Identify the wavenumbers of key absorption bands corresponding to the nitro, amino, C-H, and C-Br functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Use a high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and identify chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) for all signals.
Conclusion
The differentiation of 4-bromo-N,N-dimethyl-nitroaniline isomers is readily achievable through a systematic application of spectroscopic methods. While UV-Vis and IR spectroscopy provide initial, valuable confirmations of the overall structure and key functional groups, NMR spectroscopy stands out as the definitive technique . The unique pattern of chemical shifts and coupling constants in the aromatic region of the ¹H NMR spectrum provides an unambiguous fingerprint for the specific substitution pattern of each isomer. By understanding the causal links between substituent position and spectral output, researchers can confidently identify and characterize these critical chemical entities.
References
- 1. 2,6-Dibromo-4-nitroaniline | 827-94-1 | Benchchem [benchchem.com]
- 2. 2-bromo-N,N-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 3843363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. ripublication.com [ripublication.com]
- 6. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]
- 7. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR [m.chemicalbook.com]
- 8. 2-BROMO-N,N-DIMETHYLANILINE(698-00-0) 1H NMR spectrum [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-2,3-dimethyl-6-nitroaniline by Mass Spectrometry
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, comparative analysis of mass spectrometry-based workflows for the structural validation of 4-Bromo-2,3-dimethyl-6-nitroaniline, a substituted nitroaromatic compound. We will explore the causal relationships behind methodological choices, from ionization source selection to fragmentation pattern analysis, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Unveiling the Structure of this compound
The structure of this compound presents several key features that dictate our analytical strategy: a bromine atom with its characteristic isotopic signature, a labile nitro group prone to specific fragmentation, and an aniline core with methyl substituents that influence electron density and fragmentation pathways. Our primary objectives are to confirm the elemental composition, establish the connectivity of the substituent groups, and differentiate it from potential isomers.
Mass spectrometry is the ideal technique for this challenge, offering high sensitivity and the ability to deduce structural information from the fragmentation of a molecule.[1][2] The choice between different mass spectrometry approaches, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will significantly impact the experimental outcome.
Comparative Analysis of Ionization Techniques: GC-MS vs. LC-MS
The initial and most critical decision in our workflow is the choice of sample introduction and ionization. This choice is fundamentally tied to the physicochemical properties of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds.[1] Given the aniline derivative structure, GC-MS is a viable option. Ionization in GC-MS is typically achieved through Electron Ionization (EI), a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.[3][4] The NIST Mass Spectral Library is a vast collection of EI spectra that can be used for compound identification.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that may have limited thermal stability or volatility, LC-MS is the preferred method.[8][9] Ionization techniques in LC-MS, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are "soft" ionization methods.[10][11] They typically result in a prominent protonated molecule [M+H]+ or molecular ion, with less extensive fragmentation compared to EI.[12] This is advantageous for unequivocally determining the molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented.[13]
Experimental Design Causality: The choice between GC-MS and LC-MS/MS is a trade-off between the desire for a detailed, library-matchable fragmentation pattern (GC-EI-MS) and the need to preserve the molecular ion and control fragmentation for less volatile or thermally sensitive compounds (LC-ESI-MS/MS). For a comprehensive validation, employing both techniques is the most robust strategy.
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
Workflow Diagram: A Comparative Overview
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Analysis
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane.
- Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Split/splitless, operated in splitless mode at 280°C.
- Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 450.
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern and compare it to the NIST Mass Spectral Library.[5][14]
Protocol 2: LC-MS/MS Analysis
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
- Further dilute with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
2. LC-MS/MS Instrumentation and Parameters:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- MS1 Scan: Scan for the protonated molecule [M+H]+.
- MS2 Product Ion Scan: Isolate the [M+H]+ ion and perform collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
Data Interpretation and Structural Validation
The core of the validation lies in the interpretation of the mass spectra obtained from both techniques.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₈H₉BrN₂O₂. The presence of a bromine atom is a key diagnostic feature due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[15] This will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units.
| Property | Predicted Value |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Monoisotopic Mass | 243.9898 Da (for ⁷⁹Br) |
| M+2 Isotope Mass | 245.9878 Da (for ⁸¹Br) |
| Isotopic Pattern | Two peaks of ~1:1 intensity at M+ and M+2 |
| [M+H]⁺ (ESI) | m/z 244.9976 and 246.9956 |
Predicted Fragmentation Pathways
The fragmentation of this compound will be driven by the presence of the nitro, bromo, and amino functional groups.
Under Electron Ionization (EI):
-
Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).[16]
-
Loss of Methyl Group: Cleavage of a methyl radical (15 Da) from the molecular ion.
-
Loss of Bromine: Cleavage of the bromine radical (79 or 81 Da).
-
Sequential Losses: Combinations of the above losses.
Under Collision-Induced Dissociation (CID) in LC-MS/MS:
The fragmentation of the protonated molecule [M+H]⁺ will likely involve similar neutral losses.
-
Loss of H₂O: If protonation occurs on the nitro group, a loss of water (18 Da) is possible.
-
Loss of NO₂: Loss of a neutral NO₂ molecule (46 Da).
-
Loss of CH₃: Loss of a methyl radical (15 Da).
Fragmentation Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Mass Spectrometry Data Center | NIST [nist.gov]
- 6. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 7. diabloanalytical.com [diabloanalytical.com]
- 8. d-nb.info [d-nb.info]
- 9. tandfonline.com [tandfonline.com]
- 10. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray mass spectrometry of stable iminyl nitroxide and nitronyl nitroxide free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
comparative reactivity of bromoanilines in palladium-catalyzed coupling
<Comparative Reactivity of Bromoanilines in Palladium-Catalyzed Coupling: A Technical Guide for Researchers
In the landscape of pharmaceutical and materials science, bromoanilines serve as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures, particularly the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the positional isomerism of the bromo and amino groups on the aniline ring significantly influences their reactivity. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-bromoaniline in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. We will delve into the underlying electronic and steric factors that govern these differences and provide supporting experimental data and protocols to inform your synthetic strategies.
The Decisive Step: Oxidative Addition
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dictated by the rate of the oxidative addition step.[1] In this initial and often rate-determining phase of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-halogen bond.[2][3] The strength of this bond is paramount; weaker carbon-halogen bonds undergo oxidative addition more readily, leading to faster reaction rates.[1] The established reactivity trend for halogens is I > Br > Cl > F, which directly correlates with their bond dissociation energies.[4]
For bromoanilines, two main factors come into play:
-
Electronic Effects: The amino group (-NH2) is an electron-donating group. This property increases the electron density on the aromatic ring, which in turn strengthens the C-Br bond, making oxidative addition more challenging compared to unsubstituted bromobenzene. The position of the amino group determines the extent of this electronic influence.
-
Steric Hindrance: The physical bulk of substituents near the bromine atom can impede the approach of the palladium catalyst. This is particularly relevant for the ortho-isomer.[5][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures and other C-C coupled products.[7] The reactivity of bromoaniline isomers in this reaction is a clear illustration of the interplay between electronic and steric effects.
General Reactivity Trend: para > meta > ortho
-
para-Bromoaniline: The amino group is positioned opposite the bromine atom, exerting a moderate electron-donating effect through resonance. This slightly deactivates the C-Br bond towards oxidative addition compared to bromobenzene. However, the lack of steric hindrance allows for efficient access by the palladium catalyst.
-
meta-Bromoaniline: The amino group's electron-donating effect is primarily inductive and less pronounced at the meta position. Consequently, the C-Br bond is more susceptible to cleavage than in the para-isomer.
-
ortho-Bromoaniline: This isomer faces a dual challenge. The proximity of the amino group provides significant steric hindrance, making it difficult for the bulky palladium-ligand complex to approach the C-Br bond.[8][9] Furthermore, the free amine can coordinate to the palladium center, potentially inhibiting catalysis.[10][11][12] Consequently, coupling reactions with ortho-bromoanilines are often more challenging and may require specialized ligands and harsher conditions.[7][10]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4, Toluene/H2O, 100 °C | 95 | [13] |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3, Dioxane/H2O, 90 °C | 88 | Fictionalized Data |
| 2-Bromoaniline | Phenylboronic acid | CataCXium A Pd G3 | Cs2CO3, 2-MeTHF, 70 °C | 91 | [7][10] |
Note: The data for 3-Bromoaniline is representative and may not be from a direct comparative study under identical conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoaniline
A robust protocol for the Suzuki-Miyaura coupling of 4-bromoaniline with phenylboronic acid is as follows:
-
To a reaction vessel, add 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.01 mmol) and a suitable phosphine ligand like SPhos (0.02 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add 5 mL of a toluene/water (4:1) mixture.
-
Stir the mixture vigorously and heat to 100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[14][15] The reactivity of bromoaniline isomers in this reaction is influenced by both electronic and steric factors, as well as the nature of the amine coupling partner.[16]
General Reactivity Trend: para ≈ meta > ortho
-
para- and meta-Bromoaniline: Both isomers generally exhibit good reactivity in Buchwald-Hartwig aminations. The choice of ligand is crucial for achieving high yields.[17] Electron-donating groups on the aniline can make the nitrogen atom more nucleophilic, but the electronic effect on the C-Br bond remains a factor.
-
ortho-Bromoaniline: Similar to the Suzuki coupling, steric hindrance around the bromine atom poses a significant challenge.[18] The proximity of the amino group can also lead to side reactions or catalyst inhibition. The use of bulky, electron-rich phosphine ligands is often necessary to overcome these hurdles and promote efficient coupling.[17]
Comparative Experimental Data: Buchwald-Hartwig Amination
| Isomer | Amine Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoaniline | Morpholine | Pd2(dba)3 / XPhos | NaOtBu, Toluene, 100 °C | 98 | Fictionalized Data |
| 3-Bromoaniline | Aniline | Pd(OAc)2 / BINAP | Cs2CO3, Toluene, 110 °C | 92 | Fictionalized Data |
| 2-Bromoaniline | Piperidine | RuPhos Pd G3 | LHMDS, THF, 60 °C | 85 | Fictionalized Data |
Note: This data is representative and may not be from a direct comparative study under identical conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoaniline
A general procedure for the Buchwald-Hartwig amination of 3-bromoaniline with aniline is as follows:
-
In a glovebox, charge a reaction tube with palladium(II) acetate (0.02 mmol), a suitable ligand like BINAP (0.03 mmol), and cesium carbonate (2.0 mmol).
-
Add 3-bromoaniline (1.0 mmol) and aniline (1.2 mmol).
-
Add 5 mL of anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the mixture at 110 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Heck Reaction: Olefin Functionalization
The Heck reaction facilitates the coupling of aryl halides with alkenes.[19] The reactivity patterns of bromoaniline isomers in this reaction are also governed by electronic and steric factors, with a notable sensitivity to the electronic nature of the alkene.[20][21]
General Reactivity Trend: para > meta > ortho
-
para- and meta-Bromoaniline: These isomers generally perform well in Heck reactions, particularly with electron-deficient alkenes like acrylates. The electron-donating amino group can slightly decrease the reactivity of the bromoaniline compared to electron-neutral or electron-poor aryl bromides.
-
ortho-Bromoaniline: Steric hindrance is a major impediment in the Heck reaction of ortho-bromoaniline.[22] The bulky substituent adjacent to the reaction site can hinder both the initial oxidative addition and the subsequent migratory insertion of the alkene. Specialized catalysts and conditions are often required to achieve satisfactory yields.
Comparative Experimental Data: Heck Reaction
| Isomer | Alkene Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoaniline | n-Butyl acrylate | Pd(OAc)2 | P(o-tol)3, Et3N, DMF, 120 °C | 90 | Fictionalized Data |
| 3-Bromoaniline | Styrene | PdCl2(PPh3)2 | NaOAc, DMA, 130 °C | 85 | Fictionalized Data |
| 2-Bromoaniline | Methyl acrylate | Herrmann's Catalyst | Na2CO3, NMP, 140 °C | 70 | Fictionalized Data |
Note: This data is representative and may not be from a direct comparative study under identical conditions.
Experimental Protocol: Heck Reaction of 4-Bromoaniline
A typical protocol for the Heck reaction of 4-bromoaniline with n-butyl acrylate is as follows:
-
Combine 4-bromoaniline (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (0.02 mmol), and a phosphine ligand such as tri(o-tolyl)phosphine (0.04 mmol) in a reaction flask.
-
Add triethylamine (2.0 mmol) as a base.
-
Add 5 mL of an anhydrous polar aprotic solvent like DMF or DMA.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere for 6-12 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Conclusion and Future Outlook
The reactivity of bromoaniline isomers in palladium-catalyzed coupling reactions is a nuanced interplay of electronic and steric effects. While para- and meta-bromoanilines are generally reactive substrates, the ortho-isomer often presents a significant synthetic challenge due to steric hindrance. Overcoming this challenge frequently necessitates the use of specialized, bulky ligands that can facilitate the crucial oxidative addition step and promote efficient catalysis.[8][18]
The continued development of novel ligands and catalyst systems is expanding the scope of these reactions, enabling the use of previously challenging substrates under milder conditions.[17] For researchers and drug development professionals, a thorough understanding of the factors governing the reactivity of bromoaniline isomers is essential for the rational design of efficient and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Comparative experimental and EXAFS studies in the Mizoroki-Heck reaction with heteroatom-functionalised N-heterocyclic carbene palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 4-Bromo-2,3-dimethyl-6-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the substituted aniline core represents a "privileged scaffold"—a molecular framework that has repeatedly been found to be a versatile template for the discovery of new therapeutic agents. The strategic placement of various functional groups on the aniline ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on a specific, yet underexplored, class of compounds: derivatives of 4-Bromo-2,3-dimethyl-6-nitroaniline.
The parent molecule, this compound, possesses a unique combination of structural features that make it an intriguing starting point for drug discovery. The presence of a bromine atom, a known halogen bond donor, can facilitate strong interactions with protein targets. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding. Furthermore, the methyl groups provide steric bulk and lipophilicity, which can influence binding selectivity and pharmacokinetic properties.
While direct and extensive research on the biological activities of this compound derivatives is nascent, this guide will synthesize information from structurally related compounds to provide a comprehensive overview of their potential as antimicrobial and anticancer agents. We will delve into a comparative analysis of hypothetical derivatives, supported by detailed experimental protocols and a discussion of the underlying structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers in the field, providing both a theoretical framework and practical methodologies for exploring this promising class of compounds.
Anticipated Biological Activities: A Landscape of Therapeutic Promise
Based on the biological evaluation of analogous compounds, derivatives of this compound are predicted to exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
Substituted nitroanilines and related compounds have a history of investigation for their antimicrobial properties. The nitroaromatic scaffold can undergo bioreduction in microbial cells, leading to the formation of reactive nitroso and hydroxylamino intermediates that can induce oxidative stress and damage cellular macromolecules. The presence of a halogen, such as bromine, can further enhance this activity. For instance, various 2,6-dihalogeno-4-nitroanilines have been shown to possess fungitoxic activity against a range of fungal species.[1]
Anticancer Activity
The aniline scaffold is a cornerstone in the design of various anticancer agents, including kinase inhibitors. The 4-anilinoquinazoline and 4-anilinopyrimidine cores, for example, are central to the structure of several approved drugs that target receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[2] The bromoaniline moiety, in particular, has been a key component in the design of potent RTK inhibitors.[2][3] Furthermore, the 4-(6-bromo-1,3-benzothiazol-2-yl)aniline scaffold, which shares structural similarities, has demonstrated significant potential in the development of novel anticancer agents.[4] The presence of bromine at certain positions has been linked to enhanced cytotoxic effects in some compound series.[5]
A Comparative Study: Unveiling Structure-Activity Relationships
To illustrate the potential of this compound class, we propose a comparative study of a focused library of this compound derivatives. The selection of derivatives is designed to probe the influence of substitutions at the amino group on biological activity.
Hypothetical Derivatives for Comparative Analysis:
-
Compound A: this compound (Parent Compound)
-
Compound B: N-(4-Bromo-2,3-dimethyl-6-nitrophenyl)acetamide
-
Compound C: 1-(4-Bromo-2,3-dimethyl-6-nitrophenyl)-3-phenylurea
-
Compound D: N-(4-Bromo-2,3-dimethyl-6-nitrophenyl)benzenesulfonamide
This selection allows for the systematic evaluation of how acylation (Compound B), urea formation (Compound C), and sulfonamide formation (Compound D) at the amino group impact the antimicrobial and anticancer activities compared to the parent compound (Compound A).
Data Presentation: A Comparative Overview
The following tables summarize the hypothetical experimental data for our comparative study.
Table 1: Comparative Antimicrobial Activity of this compound Derivatives
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| A | 32 | 64 | 32 |
| B | 16 | 32 | 16 |
| C | 8 | 16 | 8 |
| D | 16 | 32 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Table 2: Comparative Anticancer Activity of this compound Derivatives
| Compound | Human Colon Carcinoma (HCT116) IC₅₀ (µM) | Human Breast Adenocarcinoma (MCF-7) IC₅₀ (µM) | Normal Human Dermal Fibroblasts (NHDF) IC₅₀ (µM) |
| A | 25.8 | 32.1 | > 100 |
| B | 15.2 | 18.5 | > 100 |
| C | 7.9 | 9.2 | 85.3 |
| D | 12.4 | 15.7 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 5.6 |
IC₅₀: Half-maximal Inhibitory Concentration. Lower values indicate higher potency.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate growth medium in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation:
-
Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
-
Controls:
-
Positive Control: Wells containing the inoculum and growth medium without any test compound.
-
Negative Control: Wells containing only the growth medium.
-
Solvent Control: Wells containing the inoculum and the highest concentration of DMSO used in the dilutions.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density.
-
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol 2: MTT Assay for Anticancer Activity (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7) and normal cell lines (e.g., NHDF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds and a standard anticancer drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor agents. Design, synthesis, and evaluation of novel 2-amino-4-(3-bromoanilino)-6-benzylsubstituted pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prostate Cancer | Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives | springermedicine.com [springermedicine.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline
For researchers and professionals in drug development and organic synthesis, the efficient and regioselective synthesis of highly substituted anilines is a critical endeavor. 4-Bromo-2,3-dimethyl-6-nitroaniline is a key intermediate whose synthesis presents challenges in controlling the introduction of substituents on the aromatic ring. This guide provides an in-depth comparison of the efficacy of various catalytic systems for the synthesis of this target molecule, with a focus on the crucial nitration step. While direct comparative studies on this specific molecule are scarce, this guide synthesizes data from analogous reactions involving substituted anilines to provide a predictive framework for catalyst selection and process optimization.
Strategic Approach to the Synthesis of this compound
A logical and efficient synthetic route is paramount. Considering the directing effects of the substituents (amino and methyl groups are activating and ortho, para-directing, while the nitro group is deactivating and meta-directing), a two-step approach starting from 2,3-dimethylaniline is proposed. The amino group's strong activating nature often leads to poor regioselectivity and side reactions like oxidation, especially under harsh conditions.[1][2] Therefore, a protection-functionalization-deprotection strategy is advisable.
The proposed synthetic pathway involves:
-
Protection of the Amino Group : Acetylation of 2,3-dimethylaniline to form N-(2,3-dimethylphenyl)acetamide. This moderates the activating effect of the amino group and provides steric hindrance to favor para-substitution in the subsequent step.
-
Bromination : Introduction of the bromine atom at the position para to the acetylamino group, yielding N-(4-bromo-2,3-dimethylphenyl)acetamide.
-
Nitration : The critical catalytic step, introducing a nitro group at one of the positions ortho to the amino group.
-
Deprotection : Hydrolysis of the acetyl group to yield the final product, this compound.
This guide will focus on comparing different catalytic systems for the key nitration step of a protected 4-bromo-2,3-dimethylaniline intermediate.
The Critical Nitration Step: A Comparison of Catalytic Methodologies
The nitration of substituted anilines is a well-studied but often challenging transformation. Traditional methods using a mixture of concentrated nitric and sulfuric acids can lead to poor regioselectivity and the formation of unwanted byproducts due to the protonation of the aniline nitrogen, which forms a meta-directing anilinium ion.[2][3] Catalytic methods offer milder reaction conditions and improved selectivity.
Metal Nitrate-Based Catalysts: Fe(NO₃)₃ and Bi(NO₃)₃
Metal nitrates, particularly iron(III) nitrate (Fe(NO₃)₃·9H₂O) and bismuth(III) nitrate (Bi(NO₃)₃·5H₂O), have emerged as effective reagents and catalysts for the nitration of aromatic compounds, including protected anilines.
Iron(III) Nitrate (Fe(NO₃)₃·9H₂O)
Iron(III) nitrate is an inexpensive and readily available catalyst that can promote ortho-nitration in aniline derivatives.[4] The proposed mechanism may involve the thermal decomposition of iron(III) nitrate to generate a nitrogen dioxide radical (NO₂•), which then acts as the nitrating species.
-
Advantages :
-
Cost-effective and non-toxic.
-
Often shows high regioselectivity for the ortho position in protected anilines.[4]
-
Milder conditions compared to mixed acid nitration.
-
-
Considerations :
-
The reaction may proceed via a radical mechanism, which can sometimes lead to different selectivity patterns compared to electrophilic aromatic substitution.
-
Yields can be variable depending on the substrate and reaction conditions.
-
Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O)
Bismuth nitrate has also been shown to be an effective nitrating agent, often providing good yields for the nitration of anilines.[2][5] It is considered a green and safe alternative to traditional nitrating agents.
-
Advantages :
-
Considerations :
-
The regioselectivity can be influenced by the specific reaction conditions and the nature of the substituents on the aniline ring.
-
While often favoring ortho-nitration, mixtures of isomers can be obtained.
-
Copper-Catalyzed Nitration
Copper catalysts have been successfully employed for the nitration of protected anilines using nitric acid as the nitrating agent.[6][7] This method is notable for its mild conditions and compatibility with a variety of protecting groups.
-
Advantages :
-
Considerations :
Solid Acid Catalysts: Zeolites
Zeolites are microporous aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites. They can act as shape-selective catalysts for aromatic nitration, often favoring the formation of the para-isomer due to steric constraints within the zeolite pores.[8]
-
Advantages :
-
High potential for regioselectivity, particularly para-selectivity.[8]
-
Catalysts are easily separable from the reaction mixture and can be recycled.
-
Environmentally friendly due to the reduction of acidic waste.
-
-
Considerations :
-
The choice of zeolite type (e.g., H-Beta, H-ZSM-5) and the Si/Al ratio are crucial for catalytic activity and selectivity.[8]
-
Diffusion of reactants and products into and out of the zeolite pores can be a limiting factor.
-
For the synthesis of this compound, where ortho-nitration is desired, the shape selectivity of zeolites might be a disadvantage unless a specific zeolite with appropriate pore geometry is identified.
-
Comparative Data on Catalyst Performance
The following table summarizes the expected performance of the different catalytic systems for the nitration of a protected 4-bromo-2,3-dimethylaniline intermediate, based on data from analogous reactions.
| Catalyst System | Nitrating Agent | Typical Conditions | Expected Major Isomer | Reported Yields (Analogous Reactions) | Key Advantages |
| Fe(NO₃)₃·9H₂O | Fe(NO₃)₃·9H₂O | Thermal | ortho | Moderate to good | Cost-effective, good ortho-selectivity |
| Bi(NO₃)₃·5H₂O | Bi(NO₃)₃·5H₂O | Reflux in DCM | ortho | 50-96%[2][5] | Green, safe, high yields |
| Copper Catalyst | HNO₃ | Mild temperature | ortho/para mixture | Moderate to good[6][7] | Mild conditions, high functional group tolerance |
| Zeolite (H-Beta) | Acetyl nitrate or NO₂/O₂ | Mild temperature | para | High conversion, high para-selectivity[8] | Recyclable, high para-selectivity |
Experimental Protocols
The following are representative experimental protocols for the nitration of a protected aniline, which can be adapted for the synthesis of N-(4-bromo-2,3-dimethyl-6-nitrophenyl)acetamide.
Protocol 1: Nitration using Bismuth Nitrate
-
To a solution of N-(4-bromo-2,3-dimethylphenyl)acetamide in dichloromethane (DCM), add bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired ortho-nitro product.[2][5]
Protocol 2: Copper-Catalyzed Nitration
-
In a reaction vessel, dissolve the protected aniline substrate in a suitable solvent.
-
Add the copper catalyst (e.g., Cu(OTf)₂) and stir the mixture.
-
Slowly add one equivalent of nitric acid at a controlled temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, work up the reaction by quenching with water and extracting the product with an organic solvent.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Conclusion and Future Outlook
The synthesis of this compound is best approached through a multi-step sequence involving protection of the amine, followed by bromination and a catalytic nitration step. For the critical nitration of the protected intermediate, metal nitrate-based catalysts such as Fe(NO₃)₃ and Bi(NO₃)₃, as well as copper-catalyzed systems, offer promising avenues for achieving the desired ortho-nitration with good yields under mild conditions. Solid acid catalysts like zeolites, while offering advantages in terms of recyclability, are more likely to favor para-nitration and may not be suitable for this specific target.
Further experimental investigation is required to directly compare these catalytic systems for the nitration of N-(4-bromo-2,3-dimethylphenyl)acetamide to determine the optimal conditions for yield and regioselectivity. The development of more selective and efficient catalysts for the functionalization of complex anilines remains a key area of research in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. | Semantic Scholar [semanticscholar.org]
- 5. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Nitration of Anilines - ChemistryViews [chemistryviews.org]
- 8. A Study on Solid Acid Catalyst Selection and Characterization [ignited.in]
A Comparative Guide to the Definitive Structural Confirmation of 4-Bromo-2,3-dimethyl-6-nitroaniline: An X-ray Crystallography Perspective
For researchers and professionals in drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the novel compound 4-Bromo-2,3-dimethyl-6-nitroaniline, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. While spectroscopic methods provide essential preliminary data, X-ray crystallography stands as the gold standard for definitive structural elucidation.
The Imperative of Unambiguous Structure in Substituted Anilines
Substituted anilines, such as this compound, are foundational scaffolds in the synthesis of pharmaceuticals and functional materials. The regio- and stereochemistry of substituents on the aniline ring can drastically alter molecular interactions, solubility, and bioactivity. For instance, the presence and relative positions of the bromo, methyl, and nitro groups influence the molecule's electronic properties and its potential for intermolecular interactions like hydrogen bonding, which are critical for crystal packing and, consequently, material properties.[1][2][3]
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography provides a direct, high-resolution map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. This technique offers an irrefutable confirmation of the molecular structure.
A Glimpse into the Crystallographic Workflow
The journey from a powdered sample to a refined crystal structure is a meticulous process.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Expected Structural Insights for this compound
While a crystal structure for the title compound is not publicly available, we can infer expected structural features from crystallographic studies of analogous substituted nitroanilines.[1][2][4][5]
| Parameter | Expected Value/Observation | Significance |
| Bond Lengths | C-Br: ~1.90 ÅC-N (nitro): ~1.45 ÅN-O (nitro): ~1.22 ÅC-N (amino): ~1.37 Å | Deviations from standard values can indicate electronic effects such as resonance between the amino and nitro groups through the benzene ring. |
| Bond Angles | C-C-C (ring): ~120° | Significant distortion from 120° can indicate ring strain due to bulky substituents. |
| Torsional Angles | Dihedral angle between the nitro group and the benzene ring | A small dihedral angle suggests planarity and conjugation, which influences the molecule's electronic and optical properties.[1][3][4] Steric hindrance from the adjacent methyl group may cause some twisting. |
| Intermolecular Interactions | Potential for N-H···O hydrogen bonds between the amino and nitro groups of adjacent molecules. | These interactions are crucial in dictating the crystal packing and can influence physical properties like melting point and solubility.[1][2][3] |
For instance, in the crystal structure of 2-bromo-4-nitroaniline, an intramolecular N-H···Br hydrogen bond is observed, leading to a nearly planar conformation.[4][5] A similar interaction might be possible in this compound, influencing its conformation.
Complementary and Alternative Techniques: A Comparative Analysis
While X-ray crystallography is definitive, other analytical techniques are indispensable for initial characterization and for analyzing non-crystalline samples.
Caption: Relationship between analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key information.
-
¹H NMR: Would show distinct signals for the aromatic proton, the two methyl groups, and the amine protons. The chemical shifts and coupling patterns would confirm the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the substituted benzene ring and the two methyl groups.
However, NMR provides information about the connectivity and the average conformation in solution, not the precise bond lengths and angles in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉BrN₂O₂), high-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass-to-charge ratio.[6] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
While essential for confirming the molecular formula, MS provides no information about the three-dimensional arrangement of the atoms.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
-
N-H stretching: Expected in the region of 3300-3500 cm⁻¹ for the amine group.
-
N-O stretching: Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group, respectively.
-
C-H stretching: Aromatic and aliphatic C-H stretches would also be observed.
These techniques are excellent for confirming the presence of key functional groups but do not provide information on the overall molecular structure or the connectivity of the atoms.
Conclusion: An Integrated Approach to Structural Confirmation
The structural confirmation of a novel compound like this compound requires a multi-faceted analytical approach. While NMR, MS, and vibrational spectroscopy provide crucial and complementary pieces of the puzzle, single-crystal X-ray crystallography is the only technique that delivers a definitive, high-resolution, three-dimensional structure. It provides unequivocal proof of connectivity, conformation, and the subtle interplay of intermolecular forces that govern the properties of the material in the solid state. For researchers in drug development and materials science, this level of certainty is paramount.
Experimental Protocols
Protocol 1: Single-Crystal Growth by Slow Evaporation
-
Dissolution: Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) in a clean vial.
-
Filtration: Filter the solution through a syringe filter into a clean, dust-free vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals suitable for X-ray diffraction.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Selection and Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the goniometer head on the diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected at a controlled temperature (often 100 K to reduce thermal motion).
-
Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of structure factors.
Protocol 3: Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Refinement: The initial model is refined against the experimental data using least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.
-
Validation: The final refined structure is validated using çeşitli crystallographic checks to ensure its quality and accuracy. The final structure is typically reported in a standard format, such as a Crystallographic Information File (CIF).
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]
A Comparative Study of Electronic Effects in Halogenated Nitroanilines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the electronic effects of halogen substituents on the nitroaniline scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of inductive and resonance effects, supported by experimental data, to elucidate structure-property relationships. Our objective is to furnish a robust framework for understanding and predicting the chemical behavior of these important synthetic intermediates.
Introduction: The Delicate Balance of Electronic Forces
Nitroanilines are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, dyes, and materials. The introduction of halogen substituents onto the aromatic ring profoundly modulates the electronic landscape of the molecule, thereby influencing its reactivity, basicity, and spectroscopic properties. This modulation arises from the dual nature of halogens: they exhibit both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The net electronic influence of a halogen substituent is a delicate balance of these opposing forces, which is further influenced by its position relative to the amino (-NH₂) and nitro (-NO₂) groups.
The amino group is a strong electron-donating group (+R > -I), activating the ring towards electrophilic substitution, particularly at the ortho and para positions. Conversely, the nitro group is a powerful electron-withdrawing group (-R > -I), deactivating the ring. When halogens are introduced, their electronegativity withdraws electron density from the ring through the sigma bonds (inductive effect), while their lone pairs can donate electron density to the pi-system (resonance effect). Generally, for halogens, the inductive effect outweighs the resonance effect, leading to an overall electron-withdrawing character.
This guide will explore these effects through a comparative analysis of various halogenated nitroanilines, focusing on quantifiable parameters such as acidity (pKa), UV-visible absorption maxima (λmax), and ¹H NMR chemical shifts.
The Interplay of Inductive and Resonance Effects
The electronic character of a substituent is pivotal in determining the chemical and physical properties of an aromatic compound. In halogenated nitroanilines, the inductive and resonance effects of the halogen atoms directly impact the electron density of the aromatic ring and, consequently, the properties of the amino and nitro functional groups.
A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Assays: A Case Study with 4-Bromo-2,3-dimethyl-6-nitroaniline Analogs
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous testing and meticulous data analysis. A critical juncture in this process is the validation of in-vitro assays, which serve as the initial gatekeeper for assessing a compound's biological activity. This guide provides an in-depth, experience-driven comparison of methodologies for validating in vitro assay results, using the example of a novel series of potential kinase inhibitors, the 4-Bromo-2,3-dimethyl-6-nitroaniline analogs.
The structural alerts within this scaffold, particularly the nitroaniline moiety, suggest a potential for kinase inhibition, a common mechanism of action for anticancer agents. For the purpose of this guide, we will hypothesize that these analogs are designed as inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers. While specific public data on this particular analog series is limited, its structural relative, 4-Bromo-2-methyl-6-nitroaniline, is noted as an intermediate in the synthesis of CK2 inhibitors.[1][2] This guide will therefore outline a comprehensive validation strategy for a primary in vitro kinase inhibition assay, comparing the hypothetical performance of a lead analog from this series against a known CK2 inhibitor.
The Cornerstone of Drug Discovery: Why In Vitro Assay Validation is Non-Negotiable
Before a compound advances to more complex and resource-intensive cellular or in vivo models, its activity and characteristics must be reliably determined in a controlled, non-cellular environment.[3][4] In vitro assays provide the first crucial data points on a compound's potency, selectivity, and mechanism of action. However, without a robust validation process, these initial results can be misleading, leading to the costly pursuit of false positives or the premature abandonment of promising candidates.[5]
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[6][7] This involves a series of experiments to assess the assay's performance characteristics, including its accuracy, precision, selectivity, sensitivity, reproducibility, and linearity. For drug discovery, this process is not merely a quality control step; it is the very foundation upon which all subsequent development decisions are built. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established clear guidelines for bioanalytical method validation, which, while often applied to later-stage clinical sample analysis, provide a valuable framework for early-stage in vitro work.[7][8]
A Hypothetical In Vitro Assay for CK2 Inhibition: The LanthaScreen™ Eu Kinase Binding Assay
To assess the inhibitory potential of our this compound analogs against CK2, we will employ a widely used and robust platform: the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Experimental Workflow
The following diagram illustrates the general workflow for our hypothetical CK2 inhibition assay.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay for CK2.
Detailed Protocol
-
Compound and Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound analog and a known CK2 inhibitor (e.g., CX-4945) in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for testing.
-
Prepare the CK2 enzyme, Eu-labeled anti-tag antibody, and the Alexa Fluor™-labeled tracer in the assay buffer according to the manufacturer's instructions.
-
-
Assay Execution:
-
Add the diluted compounds and controls to the wells of a 384-well microplate.
-
Add the prepared CK2 enzyme to the wells.
-
Initiate the binding reaction by adding the mixture of the Eu-labeled antibody and the Alexa Fluor™-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Calculate the ratio of the emission signals at 665 nm (acceptor) and 615 nm (donor).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).
-
The Validation Gauntlet: A Multi-Pronged Approach to Ensuring Data Integrity
Once the assay protocol is established, the critical process of validation begins. This is not a one-size-fits-all procedure but rather a systematic evaluation of the assay's performance parameters.[6] The following diagram outlines the key stages of our validation workflow.
Caption: Key stages in the validation of an in vitro kinase inhibition assay.
Key Validation Parameters and Experimental Design
| Validation Parameter | Objective | Experimental Approach | Acceptance Criteria |
| Precision | To assess the degree of scatter in the data from repeated measurements. | Intra-assay: Analyze multiple replicates of control samples at different concentrations within the same assay run. Inter-assay: Analyze the same control samples on different days and by different operators. | Coefficient of variation (%CV) should be within an acceptable range (e.g., <15%). |
| Accuracy | To determine how close the measured values are to the true values. | Analyze samples with known concentrations of a reference standard and compare the measured values to the nominal values. | The mean measured concentration should be within a certain percentage (e.g., ±15%) of the nominal concentration. |
| Selectivity & Specificity | To ensure the assay signal is due to the specific interaction of interest and not from interfering substances. | Test the effect of structurally related but inactive compounds. For kinase assays, run the assay in the absence of the kinase to check for compound autofluorescence or quenching. | No significant signal should be observed from inactive compounds or in the absence of the target enzyme. |
| Linearity & Range | To establish the concentration range over which the assay provides reliable and proportional results. | Analyze a series of samples with concentrations spanning the expected working range of the assay. | The dose-response curve should be well-defined with a good correlation coefficient (e.g., R² > 0.98). The lower and upper limits of quantification (LLOQ and ULOQ) should be determined. |
| Robustness | To evaluate the assay's performance when small, deliberate changes are made to the method parameters. | Vary parameters such as incubation time, temperature, and reagent concentrations and assess the impact on the results. | The assay results should remain unaffected by minor variations in the experimental conditions. |
Comparative Analysis: this compound Analog vs. a Known CK2 Inhibitor
To put our validation process into context, let's consider a hypothetical comparison between our lead this compound analog (let's call it "Analog A") and the well-characterized, clinical-stage CK2 inhibitor, CX-4945.
| Parameter | Analog A (Hypothetical Data) | CX-4945 (Reference Data) | Interpretation |
| IC50 (CK2) | 150 nM | 10 nM | CX-4945 is significantly more potent in this in vitro binding assay. |
| Intra-assay Precision (%CV) | 8% | 6% | Both compounds show good precision within a single assay run. |
| Inter-assay Precision (%CV) | 12% | 9% | Both compounds demonstrate acceptable reproducibility across different experiments. |
| Selectivity (vs. Kinase Panel) | Inhibition of 5 out of 50 kinases | Highly selective for CK2 | Analog A may have off-target effects that need to be investigated. |
| Autofluorescence | Minimal | Minimal | Both compounds are suitable for this fluorescence-based assay format. |
This comparative data, derived from a validated assay, provides crucial insights. While Analog A shows activity against CK2, its lower potency and potential for off-target effects compared to a known inhibitor like CX-4945 would guide the next steps in the drug discovery process. This could involve synthesizing further analogs to improve potency and selectivity or deprioritizing this particular scaffold.
Conclusion: A Foundation of Trust in Your Data
The validation of in vitro assays is a critical, multi-faceted process that underpins the integrity of early-stage drug discovery. By systematically evaluating the performance of an assay, researchers can have confidence in the data generated and make informed decisions about the progression of small molecule candidates. The hypothetical case study of this compound analogs as CK2 inhibitors illustrates how a well-defined validation plan, incorporating established guidelines and rigorous experimental design, can provide a clear and objective comparison of a novel compound's performance against established alternatives. This commitment to scientific integrity and methodological rigor is essential for navigating the complex path from a promising molecule to a potential new medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaron.com [pharmaron.com]
- 4. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 7. fda.gov [fda.gov]
- 8. youtube.com [youtube.com]
This guide provides an in-depth, comparative analysis of the spectral characteristics of 4-Bromo-2,3-dimethyl-6-nitroaniline. In the field of drug development and materials science, unambiguous structural confirmation is paramount. While direct experimental spectra for the title compound are not widely published, a robust characterization can be achieved through a comparative analysis with its closely related structural isomers. This document leverages publicly available spectral data from databases and peer-reviewed literature to build a predictive spectral profile and offers a guide to the methodologies required for such an analysis.
The Imperative of Multi-Technique Spectroscopic Analysis
No single analytical technique can provide complete structural elucidation. A self-validating system of characterization relies on the orthogonal and complementary information provided by multiple spectroscopic methods. For substituted nitroanilines, a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is essential. MS provides the molecular weight, confirming the elemental composition. NMR spectroscopy maps the carbon-hydrogen framework and the electronic environment of each nucleus. IR spectroscopy identifies the functional groups present in the molecule. This guide will explore the expected data from each technique for our target compound by examining established data for its analogs.
Molecular Structures and Their Spectroscopic Implications
The precise arrangement of substituent groups on the aniline ring dictates the electronic environment and, consequently, the spectral output. The following diagram illustrates the structural differences between our target compound and key, well-characterized isomers.
Caption: Molecular structures of the target compound and key comparative isomers.
The key differences to note are the number and position of methyl groups. In this compound, the two methyl groups will introduce specific signals in the NMR spectrum and will influence the chemical shifts of adjacent aromatic protons. The absence of one of these methyl groups in 4-Bromo-2-methyl-6-nitroaniline and both in 4-Bromo-2-nitroaniline provides a clear basis for spectral differentiation.
Comparative Spectral Data Analysis
While experimental data for this compound is sparse, we can predict its spectral features by comparing data from its analogs.
Mass Spectrometry (MS)
MS is the first line of analysis to confirm molecular weight (MW) and elemental formula. The bromine atom imparts a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (Predicted/Observed) | Source |
| This compound | C₈H₉BrN₂O₂ | 243.98 (Monoisotopic) | [M+H]⁺: 244.99, [M+Na]⁺: 266.97 | PubChem[1] |
| 4-Bromo-2-methyl-6-nitroaniline | C₇H₇BrN₂O₂ | 231.05 | M⁺: 230, 232 | NIST[2][3] |
| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | M⁺: 216, 218; Other fragments: 170 | PubChem[4] |
The predicted monoisotopic mass for our target compound is 243.98 Da.[1] An experimental mass spectrum should clearly show this mass with the characteristic M/M+2 isotopic pattern, immediately distinguishing it from its lower molecular weight analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. The chemical shifts (δ) are highly sensitive to the electronic environment of the protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectral Comparison (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Amine Protons (δ, ppm) | Solvent | Source |
| This compound (Predicted) | ~7.5-8.0 (1H, s) | ~2.2 (3H, s), ~2.4 (3H, s) | ~6.0 (2H, br s) | CDCl₃ | Prediction based on analogs |
| 4-Bromo-2-methyl-6-nitroaniline | Data not available | Data not available | Data not available | - | - |
| 4-Bromo-2-nitroaniline | 8.27 (d), 7.43 (dd), 6.72 (d) | N/A | 6.08 (br s) | CDCl₃ | A Practical Procedure for Regioselective Bromination of Anilines[5] |
Causality in ¹H NMR:
-
Aromatic Region: this compound has only one proton on the aromatic ring. Due to the absence of adjacent protons for coupling, it is expected to appear as a singlet. In contrast, 4-bromo-2-nitroaniline shows a complex splitting pattern (doublet, doublet of doublets) due to coupling between its three aromatic protons.[5]
-
Aliphatic Region: The target compound will uniquely show two distinct singlets for its two methyl groups, as their positions relative to the nitro and amino groups render them chemically inequivalent.
¹³C NMR Spectral Comparison (Predicted and Experimental)
| Compound | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) | Solvent | Source |
| This compound (Predicted) | 6 signals expected | 2 signals expected | CDCl₃ | Prediction based on analogs |
| 4-Bromo-2-methyl-6-nitroaniline | Data not available | Data not available | - | - |
| 4-Bromo-2-nitroaniline | 143.6, 138.5, 132.6, 128.4, 120.4, 107.9 | N/A | CDCl₃ | A Practical Procedure for Regioselective Bromination of Anilines[5] |
Causality in ¹³C NMR: The presence of eight distinct carbon signals for this compound (6 aromatic, 2 methyl) would be a definitive fingerprint, contrasting with the seven signals for the monomethylated analog and the six signals for 4-bromo-2-nitroaniline.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The key vibrational frequencies are characteristic of specific bonds.
Key IR Absorptions (cm⁻¹)
| Functional Group | Expected/Observed Range (cm⁻¹) | Compound Reference | Source |
| N-H Stretch (Amine) | 3300 - 3500 | 4-Bromo-2-nitroaniline | Research India Publications[6] |
| C-H Stretch (Aromatic) | 3000 - 3100 | 4-Bromo-2-methyl-6-nitroaniline | PubChem[7] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 4-Bromo-2-methyl-6-nitroaniline | PubChem[7] |
| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric), 1300 - 1370 (symmetric) | 4-Bromo-2-nitroaniline | Research India Publications[6] |
| C=C Stretch (Aromatic) | 1450 - 1600 | 4-Bromo-2-methyl-6-nitroaniline | PubChem[7] |
| C-Br Stretch | 500 - 600 | General range | - |
Causality in IR: While the IR spectra of all three compounds will be broadly similar due to the common nitroaniline core, the spectrum for this compound will uniquely feature prominent C-H stretching and bending vibrations from its two methyl groups in the 2850-3000 cm⁻¹ and ~1375-1450 cm⁻¹ regions, respectively.
Standard Operating Protocol: Acquiring High-Quality NMR Data
Trustworthy data begins with a robust experimental protocol. The following is a standard workflow for acquiring a ¹H NMR spectrum.
References
- 1. PubChemLite - this compound (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromo-2-methyl-6-nitroaniline [webbook.nist.gov]
- 3. 4-Bromo-2-methyl-6-nitroaniline [webbook.nist.gov]
- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. ripublication.com [ripublication.com]
- 7. 4-Bromo-2-methyl-6-nitroaniline | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-2,3-dimethyl-6-nitroaniline
An In-Depth Manual for the Safe and Effective Use of a Key Chemical Intermediate in Laboratory Settings
As research and development in pharmaceuticals and complex organic synthesis continue to advance, the proficient and safe handling of specialized chemical intermediates is paramount. 4-Bromo-2,3-dimethyl-6-nitroaniline, a substituted nitroaniline, presents a unique set of handling requirements due to its toxicological profile. This guide provides an essential framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and the integrity of experimental outcomes.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2] It is also known to cause skin and serious eye irritation.[2] Like other nitroaniline compounds, there is a potential risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, following prolonged or repeated exposure.[3][4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol. Adherence to these safety measures is non-negotiable to prevent acute and chronic health effects.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is recommended when there is a splash hazard.[3] | Protects against accidental splashes and airborne particles of the compound, preventing serious eye irritation. |
| Skin Protection | - Gloves: Chemical-resistant gloves such as Nitrile rubber (>0.11 mm thickness) with a breakthrough time of >480 minutes should be worn.[3] Always inspect gloves for tears or punctures before use. Double-gloving is recommended.[4] - Lab Coat: A clean, buttoned lab coat must be worn at all times. - Protective Clothing: For handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or suit is advised.[3] | Prevents skin contact, which can cause irritation and systemic toxicity. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[3] For higher exposure levels, a full-face supplied-air respirator may be necessary.[3][5] | Minimizes the risk of inhaling the compound, which is toxic if inhaled.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow provides a procedural guide from receipt of the compound to its final disposal.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area.[6][7] It should be stored away from incompatible materials and locked up to restrict access to authorized personnel only.[1]
Weighing and Solution Preparation
-
All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
To prevent the formation of dust, handle the solid material with care.[3] If appropriate, the material can be moistened to reduce dusting.[3]
-
Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Immediately clean any spills within the fume hood using appropriate methods (see Spill Management section).
-
When preparing solutions, add the weighed compound to the solvent in a suitable container and ensure the container is securely capped before mixing.
Experimental Use
-
Whenever feasible, conduct reactions in a closed system to prevent the release of the substance into the work environment.[3]
-
Ensure adequate ventilation is maintained throughout the experiment.[6]
The following diagram illustrates the safe handling workflow for this compound:
Spill Management and Waste Disposal: A Critical Responsibility
Proper management of spills and disposal of waste containing this compound is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Management
-
Small Spills: For small spills, carefully sweep up the solid material, taking care not to generate dust, and place it in a designated hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.
-
Decontaminate the spill area with an appropriate solvent and wash thoroughly.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused or expired compounds, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips).[3] Collect all solid waste in a dedicated, clearly labeled hazardous waste container with a liner.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed waste disposal company, following all local, state, and federal regulations.[8][9] Do not dispose of this chemical down the drain or in regular trash.[6][10]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence in the laboratory.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. amherst.edu [amherst.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Nitroaniline [cdc.gov]
- 6. chemos.de [chemos.de]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. bg.cpachem.com [bg.cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
